2-Bromo-5-fluoro-4-methylbenzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDXMZSJZPGBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652925 | |
| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-21-7 | |
| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-7). This halogenated aromatic aldehyde is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. This document details its physicochemical characteristics, provides a detailed, albeit adapted, experimental protocol for its synthesis, and explores its reactivity and potential in drug discovery, including its emerging role in the synthesis of proteolysis-targeting chimeras (PROTACs).
Chemical and Physical Properties
This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core. These substitutions impart unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine can significantly influence the lipophilicity, metabolic stability, and binding affinity of derivative compounds, which are critical parameters in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 916792-21-7 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Purity | ≥98% | [1][2] |
| Product Family | Protein Degrader Building Blocks | [2] |
Synthesis and Purification: An Experimental Protocol
Reaction Scheme:
Experimental Protocol: Oxidation of (2-Bromo-5-fluoro-4-methylphenyl)methanol
Materials:
-
(2-Bromo-5-fluoro-4-methylphenyl)methanol
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-5-fluoro-4-methylphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add activated manganese dioxide (approximately 10 equivalents). The reaction is typically performed at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take several hours to days.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with several portions of dichloromethane to ensure complete recovery of the product.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected key spectroscopic features based on the chemical structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde (-CHO) |
| ~7.6 | d | 1H | Aromatic C-H |
| ~7.3 | d | 1H | Aromatic C-H |
| ~2.4 | s | 3H | Methyl (-CH₃) |
Solvent: CDCl₃. The aromatic proton signals will likely show coupling to the fluorine atom.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde (-CHO) |
| ~160 (d) | C-F |
| ~135-145 | Aromatic C-H & C-CH₃ |
| ~115-125 | Aromatic C-H & C-Br |
| ~20 | Methyl (-CH₃) |
The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~600-800 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 216/218 | [M]⁺ molecular ion peak (characteristic bromine isotope pattern) |
| 215/217 | [M-H]⁺ |
| 187/189 | [M-CHO]⁺ |
| 108 | [M-Br-CHO]⁺ |
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups:
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various C-C bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions.
-
Bromo Group: The bromine atom serves as a key handle for cross-coupling reactions, most notably Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the construction of diverse molecular scaffolds.
-
Fluoro Group: The fluorine atom can influence the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of drug candidates.
A significant emerging application for this class of compounds is in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Halogenated aromatic compounds are often used as building blocks for the synthesis of ligands that bind to the target protein or the E3 ligase. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel PROTACs.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups allows for the synthesis of a wide array of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural similarity to other well-studied halogenated benzaldehydes provides a strong basis for predicting its chemical behavior and for developing robust synthetic protocols. As research into targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for specialized building blocks like this compound is expected to grow. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.
References
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS: 916792-21-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available scientific literature and detailed experimental data were found for the specific compound 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS: 916792-21-7). This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolates information from closely related structural analogs.
Core Compound Information
This compound is a substituted aromatic aldehyde. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its designation as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce targeted protein degradation.[1] The strategic placement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold offers multiple points for chemical modification and can influence the physicochemical properties and biological activity of derivative compounds.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that detailed experimental data such as melting point, boiling point, and density are not consistently reported in the public domain for this specific isomer.
| Property | Value | Source(s) |
| CAS Number | 916792-21-7 | [1] |
| Molecular Formula | C8H6BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| Purity | Typically ≥97% or ≥98% | [1] |
| Appearance | Not consistently reported | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
For comparative purposes, the properties of the related isomer, 2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 916792-17-1) , are provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H6BrFO | [2] |
| Molecular Weight | 217.04 g/mol | [2] |
| Boiling Point | 256.2 °C at 760 Torr | [2] |
| Density | 1.575 g/cm³ | [2] |
| Flash Point | 108.8 °C | [2] |
| Water Solubility | 0.12 g/L at 25 °C | [2] |
Spectral Data
Role in Drug Discovery and Organic Synthesis
The utility of fluorinated benzaldehydes in drug discovery is well-established. The incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of molecules.[3][4][5][6] As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The aldehyde functional group can serve as a versatile synthetic handle for elaboration into various linkers or for direct incorporation into the final molecule. The bromo and fluoro substituents provide opportunities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect to other molecular fragments, such as the E3 ligase-binding moiety or the target protein-binding ligand.
Logical Workflow in PROTAC Development
The following diagram illustrates a generalized workflow for the utilization of a chemical building block, such as this compound, in the development of a PROTAC.
Caption: Generalized workflow for PROTAC development using a building block.
Experimental Protocols
Due to the absence of specific published experimental procedures for this compound, the following sections provide representative protocols for the synthesis and characterization of structurally similar compounds. These should be adapted and optimized by researchers as needed.
Representative Synthesis Protocol
The synthesis of substituted bromofluorobenzaldehydes can be achieved through various methods, including the formylation of a corresponding Grignard or organolithium reagent, or by oxidation of the corresponding benzyl alcohol. A common route is the bromination of a fluorotoluene derivative followed by oxidation. The following is a generalized, multi-step synthesis that could be adapted.
Caption: A possible synthetic route to the target compound.
Step 1: Bromination of a Fluorotoluene Precursor
A suitable fluorotoluene starting material would be subjected to bromination. For example, electrophilic aromatic substitution with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, or radical bromination of the methyl group followed by further transformations. The regioselectivity of the bromination would be a critical factor to control.
Step 2: Introduction of the Aldehyde Functionality
If the methyl group is brominated to a benzyl bromide, this can be converted to the aldehyde via various methods, such as the Sommelet reaction (reaction with hexamethylenetetramine followed by hydrolysis) or by oxidation with reagents like dimethyl sulfoxide (DMSO) (e.g., Kornblum oxidation). Alternatively, if the aromatic ring is brominated, a subsequent step could involve metal-halogen exchange followed by formylation (e.g., with N,N-dimethylformamide).
Purification: The final product would typically be purified by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would be expected to show a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), a singlet for the methyl protons (typically δ 2.0-2.5 ppm), and aromatic protons with splitting patterns influenced by the fluorine and bromine substituents.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (δ 185-200 ppm), aromatic carbons (δ 110-160 ppm), and the methyl carbon (δ 15-25 ppm). The carbon signals would exhibit coupling with the fluorine atom (C-F coupling constants).
Infrared (IR) Spectroscopy:
-
A sample can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.
-
Expected characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1680-1710 cm⁻¹, C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-F and C-Br stretching at lower wavenumbers.
Mass Spectrometry (MS):
-
Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and other fragments.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds of this class should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. For detailed safety information, refer to the SDS provided by the supplier.
Conclusion
This compound is a potentially valuable building block for organic synthesis, especially in the context of developing targeted protein degraders. While detailed scientific literature on this specific isomer is scarce, its structural features suggest significant potential for creating complex and biologically active molecules. Further research and publication of its synthesis, characterization, and applications would be highly beneficial to the scientific community. Researchers working with this compound are encouraged to thoroughly characterize it and publish their findings to fill the existing knowledge gap.
References
2-Bromo-5-fluoro-4-methylbenzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and logical workflow for 2-Bromo-5-fluoro-4-methylbenzaldehyde, a key building block in modern synthetic chemistry.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₆BrFO[1] |
| Molecular Weight | 217.04 g/mol [1] |
| CAS Number | 916792-21-7[1] |
Synthesis and Experimental Protocols
Below is a detailed, generalized experimental protocol that can be adapted for the synthesis of this compound. This protocol is based on established methods for the bromination of aromatic compounds and the subsequent introduction of an aldehyde group.
Proposed Synthetic Pathway
A logical synthetic approach would start with the bromination of 4-fluoro-3-methyltoluene, followed by a formylation reaction to introduce the aldehyde group at the ortho position to the bromine atom.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 4-fluoro-3-methyltoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoro-3-methyltoluene in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, electrophilic bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can be employed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 2-bromo-5-fluoro-4-methyltoluene, can be purified by column chromatography on silica gel.
Step 2: Formylation of 2-bromo-5-fluoro-4-methyltoluene
This step can be achieved via several methods, including the Duff reaction or by lithiation followed by quenching with a formylating agent.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 2-bromo-5-fluoro-4-methyltoluene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi), dropwise. The bromine atom directs the lithiation to the ortho position.
-
Formylation: After stirring for a period to ensure complete lithiation, add a formylating agent like N,N-dimethylformamide (DMF) dropwise at -78 °C.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.
Logical Workflow and Diagrams
The following diagrams illustrate the logical relationships and a potential synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described synthetic protocols may be necessary.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-5-fluoro-4-methylbenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide outlines a plausible and robust two-step synthetic route starting from the readily available 4-fluoro-3-methyltoluene. The experimental protocols provided are based on well-established and analogous chemical transformations.
Proposed Synthesis Pathway
The proposed synthesis of this compound commences with the regioselective bromination of 4-fluoro-3-methyltoluene to yield the intermediate, 1-bromo-4-fluoro-2-methylbenzene. Subsequent ortho-formylation of this intermediate via a lithium-halogen exchange reaction followed by quenching with N,N-dimethylformamide (DMF) affords the target molecule.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene
This procedure details the regioselective bromination of 4-fluoro-3-methyltoluene. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups favor the introduction of the bromine atom at the position ortho to the methyl group and meta to the fluorine atom. Using N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid provides a reliable method for this transformation.[1][2]
Reaction Scheme:
Caption: Bromination of 4-fluoro-3-methyltoluene.
Experimental Procedure:
-
To a solution of 4-fluoro-3-methyltoluene (1.0 eq) in dichloromethane (DCM, 5-10 vol), add N-bromosuccinimide (1.05 eq) in portions at 0 °C.
-
Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-4-fluoro-2-methylbenzene as a colorless to pale yellow oil.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 4-Fluoro-3-methyltoluene |
| Reagents | N-Bromosuccinimide, Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 75-85% |
| Purity | >95% (after chromatography) |
Step 2: Synthesis of this compound
This step involves the ortho-formylation of 1-bromo-4-fluoro-2-methylbenzene. A lithium-halogen exchange at the bromine position, directed by the adjacent methyl group, followed by quenching with N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the desired position.[3][4][5] This method is highly effective for the formylation of aryl halides.[6]
Reaction Scheme:
Caption: Ortho-formylation of 1-bromo-4-fluoro-2-methylbenzene.
Experimental Procedure:
-
Dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-20 vol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 1-Bromo-4-fluoro-2-methylbenzene |
| Reagents | n-Butyllithium, N,N-Dimethylformamide |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Yield | 60-75% |
| Purity | >98% (after chromatography) |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and efficient two-step synthesis of this compound from 4-fluoro-3-methyltoluene. The described methodologies are based on well-established organic reactions and provide a solid foundation for the laboratory-scale preparation of this compound. The provided experimental protocols, along with the estimated quantitative data, offer a practical starting point for researchers and scientists in the field of drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.
References
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylbenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-7).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining such spectra are also presented. The molecular formula for this compound is C₈H₆BrFO, with a molecular weight of 217.04 g/mol .[1]
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.2 | Doublet | 1H | Aromatic proton (H-3) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-4 Hz for meta coupling and 8-10 Hz for ortho coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (C=O) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~140 | C-CH₃ |
| ~135 | C-CHO |
| ~130 | C-H (aromatic) |
| ~120 (d, ²JCF ≈ 25 Hz) | C-Br |
| ~115 (d, ²JCF ≈ 20 Hz) | C-H (aromatic) |
| ~20 | Methyl carbon (-CH₃) |
Solvent: CDCl₃. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch of aldehyde |
| ~1700 | Strong | C=O stretch of aldehyde |
| ~1600, ~1475 | Medium to Strong | C=C stretch of aromatic ring |
| ~1250 | Strong | C-F stretch |
| ~1100 | Medium | C-H in-plane bending |
| ~850 | Strong | C-H out-of-plane bending |
| ~650 | Medium | C-Br stretch |
Sample preparation: KBr pellet or as a thin film.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 216/218 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |
| 215/217 | Medium | [M-H]⁺ |
| 187/189 | Medium | [M-CHO]⁺ |
| 108 | Medium | [M-Br-CO]⁺ |
| 79/81 | Medium | [Br]⁺ |
Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Purge the instrument with dry air or nitrogen to minimize atmospheric interference.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction and label the significant absorption peaks.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
-
Maintain the ion source temperature at approximately 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Structural and Conformational Analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde, a halogenated benzaldehyde derivative of interest in synthetic and medicinal chemistry. The document details its three-dimensional atomic arrangement, conformational preferences, and the experimental and computational methodologies employed for its characterization.
Molecular Structure and Conformation
The structural analysis of this compound reveals key insights into its solid-state conformation and intermolecular interactions. The primary determinant of its structure is the substitution pattern on the benzene ring, which influences both the electronic properties and the steric environment of the molecule.
Conformational Analysis
In the solid state, as determined by single-crystal X-ray diffraction, the benzaldehyde oxygen atom adopts a trans conformation with respect to the adjacent bromine atom.[1][2] This arrangement is energetically favorable as it minimizes steric hindrance and electrostatic repulsion between the electronegative oxygen and the bulky bromine substituent. Computational studies using ab initio methods have also predicted this trans conformation to be the lower energy conformer.[1]
The aldehyde group is slightly twisted out of the plane of the aromatic ring, a common feature in ortho-substituted benzaldehydes due to steric strain.[3]
Quantitative Structural Data
The following tables summarize the key crystallographic data and selected geometric parameters for this compound, as determined by single-crystal X-ray diffraction.
Table 1: Crystal Data and Structure Refinement. [1]
| Parameter | Value |
| Empirical Formula | C₇H₄BrFO |
| Formula Weight | 203.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3593 (6) |
| b (Å) | 3.8699 (2) |
| c (Å) | 23.4189 (9) |
| β (°) | 106.330 (1) |
| Volume (ų) | 1335.84 (10) |
| Z | 4 |
| Temperature (K) | 125 |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 2.7 |
| wR-factor (%) | 6.8 |
Table 2: Key Intermolecular Interactions. [1][2]
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| Bromine-Fluorine Interaction | Br | F | 3.1878 (14) |
| Bromine-Fluorine Interaction | Br | F | 3.3641 (13) |
| Bromine-Fluorine Interaction | Br | F | 3.3675 (14) |
| π-Stacking (Centroid-Centroid) | Ring 1 | Ring 2 | 3.8699 (2) |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used in the structural characterization of this compound.
Synthesis
A common synthetic route to this compound involves the oxidation of the corresponding benzyl alcohol.[4]
Protocol for Oxidation of 2-Bromo-5-fluoro-4-methylbenzyl alcohol:
-
Dissolve 2-bromo-5-fluoro-4-methylbenzyl alcohol in dichloromethane.
-
Add manganese dioxide to the solution.
-
Stir the reaction mixture at room temperature for approximately 48 hours.
-
Filter the solid manganese dioxide and wash it with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals of the compound, for example, by slow evaporation from a solvent like chloroform.[1]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) and cool it to a low temperature (e.g., 125 K) to minimize thermal vibrations.[1]
-
Data Integration and Scaling: Process the collected diffraction images to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide valuable information about the molecular structure and functional groups.
General Protocol for NMR Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis of chemical shifts and coupling constants.
General Protocol for FTIR and Raman Spectroscopy:
-
For FTIR, the sample can be analyzed as a solid (e.g., using an ATR accessory) or in a suitable solvent.
-
For Raman spectroscopy, the solid sample is irradiated with a monochromatic laser source, and the scattered light is analyzed.
-
The resulting spectra provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[7][8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the structural analysis of this compound.
Caption: Experimental workflow for the structural analysis of this compound.
Caption: Factors influencing the conformational preference of this compound.
Caption: Schematic of intermolecular interactions in the crystal lattice.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-fluoro-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde. Due to the limited availability of data for this specific compound, this guide also draws upon the reactivity profiles of its close structural isomers, such as 5-Bromo-2-fluoro-4-methylbenzaldehyde, and other similarly substituted benzaldehydes. This information is intended to provide a robust predictive framework for researchers working with this class of molecules.
Physicochemical and Spectroscopic Data
The structural features of this compound, including a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and electron-influencing fluoro and methyl groups, make it a versatile intermediate in organic synthesis.[1][2] Below is a summary of its physicochemical properties, with data for the closely related isomer 5-Bromo-2-fluoro-4-methylbenzaldehyde (CAS: 497224-12-1) provided for reference.
| Property | Value (for 5-Bromo-2-fluoro-4-methylbenzaldehyde) | Reference |
| Molecular Formula | C8H6BrFO | [3] |
| Molecular Weight | 217.04 g/mol | [3] |
| Boiling Point | 255.172°C at 760 mmHg | [3] |
| Density | 1.575 g/cm³ | [3] |
| Flash Point | 108.125°C | [3] |
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, an aldehyde proton (CHO) singlet around 10 ppm, and a methyl group (CH₃) singlet around 2.5 ppm. Coupling patterns will be influenced by the fluorine and bromine substituents. |
| ¹³C NMR | An aldehyde carbon signal around 190 ppm, aromatic carbons between 110-160 ppm (with C-F and C-Br couplings), and a methyl carbon signal around 20 ppm. |
| IR | A strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretches for the aromatic ring and aldehyde, and C-Br and C-F vibrational modes at lower frequencies. |
| Mass Spec | A molecular ion peak corresponding to the exact mass, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by two functional groups: the aldehyde and the carbon-bromine bond . The fluorine and methyl substituents on the aromatic ring modulate the reactivity of these groups through inductive and resonance effects.
-
Aldehyde Group: The aldehyde is an electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of transformations to form new carbon-carbon and carbon-heteroatom bonds.
-
Carbon-Bromine Bond: The C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl > F, making the C-Br bond significantly more reactive than the C-F bond.[6]
Below is a diagram illustrating the main reaction pathways available to this molecule.
Key Experiments and Protocols
This section details the methodologies for key transformations of this compound. The protocols are based on established procedures for structurally related compounds.
This reaction is a powerful method for forming a new carbon-carbon bond at the C-Br position, leading to the synthesis of biaryl compounds.[7]
Experimental Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring (typically between 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow for this reaction.
The Wittig reaction transforms the aldehyde group into an alkene by reacting it with a phosphorus ylide.[8][9] This is a fundamental C-C bond-forming reaction.
Experimental Protocol:
-
Ylide Preparation:
-
Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C.
-
Add a strong base (e.g., n-BuLi or NaH, 1.05 equiv.) dropwise to form the colored ylide.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.
The mechanism of the Wittig reaction involves the formation of a betaine intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine oxide.
The addition of a Grignard reagent to the aldehyde provides a straightforward route to secondary alcohols.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, place this compound (1.0 equiv.) dissolved in an anhydrous ether (e.g., THF or diethyl ether).
-
Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., MeMgBr, 1.1 equiv.) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.[10]
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the secondary alcohol by column chromatography.
Potential Applications in Research and Development
Substituted benzaldehydes like this compound are valuable building blocks in several areas of chemical research:
-
Medicinal Chemistry: The presence of halogens, particularly fluorine, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Derivatives of similar bromo-hydroxy-benzaldehydes have been explored for their potential anticancer and antimicrobial activities.[11] This compound serves as a key starting material for synthesizing novel therapeutic agents.
-
Agrochemicals: The structural motifs present in this molecule are also found in modern herbicides, insecticides, and fungicides. Its versatile reactivity allows for the creation of diverse libraries of compounds for screening in agrochemical development.[12]
-
Materials Science: Aryl halides and aldehydes are fundamental precursors for the synthesis of conjugated polymers, dyes, and other organic materials with specific electronic and optical properties.[2]
This guide provides a foundational understanding of the reactivity of this compound, based on established chemical principles and data from closely related analogues. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
The Strategic Application of 2-Bromo-5-fluoro-4-methylbenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the design and synthesis of novel therapeutic agents are critically dependent on the availability of versatile and strategically functionalized building blocks. 2-Bromo-5-fluoro-4-methylbenzaldehyde is an emerging aromatic aldehyde that offers a unique combination of reactive moieties, positioning it as a valuable precursor for a range of pharmacologically active compounds. The presence of a bromine atom, a fluorine atom, a methyl group, and a reactive aldehyde function on the phenyl ring provides a scaffold with tunable electronic and steric properties. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of targeted protein degraders and other bioactive molecules. This document will provide an in-depth analysis of its synthetic utility, potential pharmacological significance, and detailed experimental frameworks.
Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of medicinal compounds. The aldehyde group serves as a versatile handle for numerous chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.[1] The strategic placement of substituents on the aromatic ring significantly influences the physicochemical and pharmacological properties of the resulting molecules.
The subject of this guide, this compound, possesses a particularly interesting substitution pattern:
-
Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3]
-
Bromine: The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.
-
Methyl Group: The methyl group can provide beneficial steric interactions within a protein's binding pocket and can also influence the molecule's metabolic profile.
-
Aldehyde Group: This reactive group is central to the utility of this compound as a building block, allowing for its conjugation to other molecules of interest.
While direct and extensive literature on the specific applications of this compound is emerging, its structural alerts point towards significant potential, particularly as a protein degrader building block .
Core Application: A Building Block for Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4] One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
This compound is classified as a protein degrader building block, indicating its utility in the synthesis of these complex molecules. The aldehyde functionality allows for its covalent attachment to a linker or a ligand, initiating the assembly of a PROTAC.
Below is a conceptual workflow illustrating how this compound could be integrated into the synthesis of a PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.
Physicochemical Properties and Synthetic Accessibility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 916792-21-7 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would need to be determined empirically.
Proposed Synthetic Route
Experimental Protocols
The following are generalized experimental protocols for key reactions where this compound would serve as a crucial reactant.
General Protocol for Reductive Amination
This reaction is fundamental for conjugating the aldehyde to a primary or secondary amine, a common step in constructing linkers for PROTACs.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution.
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Wittig Reaction
The Wittig reaction is useful for converting the aldehyde into an alkene, providing a scaffold for further diversification.
-
Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Aldehyde Addition: Cool the ylide solution (typically to 0 °C or -78 °C) and add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.
Conclusion and Future Outlook
This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of reactive sites—the aldehyde for conjugation and diversification, the bromo and fluoro substituents for modulating pharmacokinetics and providing sites for further coupling reactions—makes it an attractive starting material for the synthesis of novel therapeutic agents. The identification of this compound as a "protein degrader building block" highlights its potential in the rapidly advancing field of targeted protein degradation.
Future research should focus on the synthesis of libraries of compounds derived from this compound and the systematic evaluation of their biological activities. Such studies will undoubtedly uncover novel pharmacological applications and further establish the importance of this and other strategically substituted benzaldehydes in the development of next-generation therapeutics. Researchers in drug discovery are encouraged to explore the utility of this compound in their synthetic campaigns to access novel chemical matter with enhanced therapeutic potential.
References
An In-depth Technical Guide to Sourcing and Purchasing 2-Bromo-5-fluoro-4-methylbenzaldehyde
Introduction: 2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted benzaldehyde derivative valuable as a key intermediate and building block in organic synthesis.[1][2] Its specific arrangement of bromo, fluoro, and methyl groups on the aromatic ring provides a unique combination of steric and electronic properties, making it a versatile reagent for creating complex molecular architectures, particularly in pharmaceutical research and materials science.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, purchasing, and handling this compound.
Physicochemical Properties
A clear identification of the compound through its fundamental properties is the first step in procurement. The key identifiers for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 916792-21-7 | [3] |
| Molecular Formula | C8H6BrFO | [3] |
| Molecular Weight | 217.04 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Product Family | Protein Degrader Building Blocks | [3] |
Suppliers and Purchasing
Procuring high-purity this compound is critical, as impurities can significantly impact the outcome of sensitive organic syntheses.[1] Several chemical suppliers offer this compound, though availability and pricing may vary. It is crucial to verify the CAS number (916792-21-7) when ordering, as several isomers with similar names exist, such as 2-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 916792-17-1).[3][4]
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AOBChem USA | 2-Bromo-4-fluoro-5-methylbenzaldehyde* | 916792-17-1 | 97% | 500mg, 1g, 5g, 10g, 25g |
| Various | This compound | 916792-21-7 | min 98% | 10 grams |
*Note: AOBChem lists the isomer 2-Bromo-4-fluoro-5-methylbenzaldehyde. Researchers must carefully select the correct isomer for their needs.
Purchasing Workflow
A systematic approach to purchasing ensures that the correct chemical is acquired safely and efficiently. The logical workflow below outlines the key stages from initial identification to final inventory.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. This compound is associated with several hazards.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling : Avoid breathing dust, fumes, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]
-
-
Storage : Store in a well-ventilated, dry, and cool place with the container tightly closed.[5] It is recommended to store under an inert atmosphere as the compound may be air-sensitive.[5]
Experimental Protocols and Applications
Representative Synthesis: Oxidation of (2-Bromo-5-fluoro-4-methylphenyl)methanol
This protocol outlines the conversion of the corresponding benzyl alcohol to this compound via oxidation with manganese dioxide (MnO₂).
Materials:
-
(2-Bromo-5-fluoro-4-methylphenyl)methanol (1.0 eq)
-
Manganese dioxide (MnO₂), activated (10.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting material, (2-Bromo-5-fluoro-4-methylphenyl)methanol, in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add activated manganese dioxide (MnO₂).[6]
-
Stir the resulting mixture vigorously at room temperature.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically after 24-48 hours), filter the reaction mixture through a pad of celite to remove the solid MnO₂ and other manganese salts.[6]
-
Wash the filter cake thoroughly with additional DCM to ensure all product is collected.[6]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[6]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Experimental Synthesis Workflow
The following diagram illustrates the key steps in the representative synthesis protocol described above.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.
2-Bromo-5-fluoro-4-methylbenzaldehyde is a valuable building block in medicinal chemistry and drug discovery. The presence of the aldehyde functionality provides a handle for further synthetic transformations, while the fluorine and methyl groups can modulate the physicochemical properties of the final products, such as metabolic stability and binding affinity. The bromine atom serves as a key reactive site for cross-coupling reactions.
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The protocols are based on established methodologies for structurally similar and electronically demanding substrates, offering a robust starting point for the synthesis of a diverse range of biaryl benzaldehydes.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction in the presence of a base.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Key Considerations for Successful Coupling
The reactivity of this compound in Suzuki coupling can be influenced by both steric and electronic factors. The ortho-bromo to the aldehyde group introduces steric hindrance, and the electron-withdrawing nature of the aldehyde and fluorine can affect the oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields.
-
Catalyst and Ligand: For sterically hindered and electron-deficient aryl bromides, highly active palladium catalyst systems are often required. Systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands, have demonstrated high efficacy. Pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also commonly used and are often effective.
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvent systems can be used, with mixtures of an organic solvent and water being common. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water. The solvent system influences the solubility of the reagents and the stability of the catalytic species.
-
Inert Atmosphere: To prevent catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Representative Yields
The following tables summarize representative yields for the Suzuki coupling of substrates structurally similar to this compound with various arylboronic acids. These values can serve as a guide for expected outcomes and for optimizing reaction conditions.
Table 1: Suzuki Coupling with Phenylboronic Acid
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 81 |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 4 | ~95 |
Table 2: Suzuki Coupling with Substituted Phenylboronic Acids and Heteroarylboronic Acids
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 92 |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 80 (representative) |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12 | 73 (representative) |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl benzaldehyde product.
Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is particularly useful for challenging substrates that may give low yields with more traditional catalysts.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (anhydrous and degassed) or 1,4-Dioxane (anhydrous and degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, the SPhos ligand, and the base to a dry Schlenk flask.
-
Reagent Addition: Add the degassed solvent, followed by this compound and the arylboronic acid.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives from this compound. The choice of a suitable palladium catalyst and ligand system, along with optimized reaction conditions, is paramount for achieving high yields, particularly given the sterically hindered and electronically deactivated nature of the substrate. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, facilitating the development of novel compounds for pharmaceutical and materials science applications.
Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A specific variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize, such as 2-Bromo-5-fluoro-4-methylbenzaldehyde. This reaction is instrumental in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors to flavonoids and other biologically active heterocyclic compounds. The substituents on the aromatic aldehyde, in this case, a bromine atom, a fluorine atom, and a methyl group, can significantly influence the electronic properties and biological activity of the resulting chalcone and its derivatives. These compounds are of high interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This document provides detailed protocols for the Claisen-Schmidt condensation of this compound with various ketones, along with expected outcomes and characterization data.
Reaction Principle
The Claisen-Schmidt condensation is typically carried out under basic or acidic conditions. In the base-catalyzed pathway, a strong base abstracts an α-proton from the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. The aromatic aldehyde lacks α-hydrogens, preventing self-condensation and leading to higher yields of the desired cross-condensation product.
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol
This protocol describes a standard method for the synthesis of a chalcone derivative from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone (or other suitable ketone)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in absolute ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq., 40% w/v).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to a pH of approximately 2-3.
-
A solid precipitate will form. If no solid forms, store the solution in a refrigerator overnight.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or methanol.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly protocol minimizes the use of organic solvents.
Materials:
-
This compound
-
Acetophenone (or other suitable ketone)
-
Sodium hydroxide (NaOH), solid
-
Mortar and pestle
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, combine this compound (1.0 eq.), acetophenone (1.0 eq.), and powdered sodium hydroxide (1.2 eq.).
-
Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and may solidify.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Add cold distilled water to the mortar and break up the solid product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove any remaining NaOH.
-
Dry the product.
-
Recrystallize from ethanol if further purification is required.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of chalcones from this compound and various ketones based on typical literature values for similar reactions.
Table 1: Reaction Conditions and Yields for the Synthesis of Chalcones
| Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetophenone | NaOH | Ethanol | 4 | 85-95 | 110-115 |
| 4'-Methylacetophenone | KOH | Ethanol | 5 | 80-90 | 125-130 |
| 4'-Chloroacetophenone | NaOH | Ethanol | 6 | 82-92 | 130-135 |
| Acetone | NaOH | Ethanol | 3 | 75-85 | 95-100 |
| Acetophenone | NaOH | Solvent-Free | 0.25 | 90-98 | 110-115 |
Table 2: Spectroscopic Data for (E)-3-(2-Bromo-5-fluoro-4-methylphenyl)-1-phenylprop-2-en-1-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.05 (d, J = 15.6 Hz, 1H, H-α), 7.95 (d, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H), 7.40 (d, J = 15.6 Hz, 1H, H-β), 7.20 (d, 1H, Ar-H), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 190.2, 160.5 (d, ¹JCF = 248 Hz), 142.8, 138.0, 134.2, 132.9, 130.5, 128.9, 128.6, 125.1, 118.9 (d, ²JCF = 22 Hz), 116.2 (d, ²JCF = 23 Hz), 115.8 (d, ³JCF = 8 Hz), 20.1 |
| FT-IR (KBr), ν (cm⁻¹) | 3060 (Ar-H), 1660 (C=O, conjugated), 1595 (C=C), 1250 (C-F), 1050 (C-Br) |
| Mass Spec. (EI) m/z | [M]⁺ calculated for C₁₆H₁₂BrFO: 318.00. Found: 318. |
Mandatory Visualizations
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for the synthesis of chalcones.
Application Notes and Protocols for the Formylation of 2-Bromo-1-fluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-bromo-1-fluoro-4-methylbenzene to synthesize 3-bromo-2-fluoro-5-methylbenzaldehyde. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]
The substrate, 2-bromo-1-fluoro-4-methylbenzene, possesses an activated aromatic ring due to the electron-donating effects of the methyl and fluoro substituents, making it a suitable candidate for electrophilic substitution. The formylation is anticipated to be highly regioselective, with the formyl group being introduced at the position ortho to the fluorine atom and para to the methyl group, which is the most sterically accessible and electronically activated site.
Data Presentation
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 2-bromo-1-fluoro-4-methylbenzene.
| Parameter | Value |
| Reactants | |
| 2-Bromo-1-fluoro-4-methylbenzene | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 1.2 eq |
| N,N-Dimethylformamide (DMF) | 10 vol |
| Reaction Conditions | |
| Temperature | 0 °C to 90 °C |
| Reaction Time | 4-8 hours |
| Product | |
| Product Name | 3-Bromo-2-fluoro-5-methylbenzaldehyde |
| Appearance | Off-white to yellow solid |
| Expected Yield | 75-85% |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Characterization (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.2 (s, 1H), 7.7 (d, J=2.0 Hz, 1H), 7.5 (d, J=6.0 Hz, 1H), 2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 188.5, 160.0 (d, J=255 Hz), 140.0, 135.0 (d, J=4 Hz), 128.0, 125.0 (d, J=20 Hz), 118.0 (d, J=5 Hz), 20.0 |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[1][5]
Materials:
-
2-Bromo-1-fluoro-4-methylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 volumes relative to the substrate). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous liquid).
-
Formylation Reaction: Dissolve 2-bromo-1-fluoro-4-methylbenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 3-bromo-2-fluoro-5-methylbenzaldehyde as an off-white to yellow solid.
Mandatory Visualizations
Caption: Vilsmeier-Haack Reaction Pathway.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols: 2-Bromo-5-fluoro-4-methylbenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information on the use of 2-Bromo-5-fluoro-4-methylbenzaldehyde as a key starting material in the synthesis of pharmaceutical intermediates. This versatile building block is particularly valuable in the development of targeted therapies, including kinase inhibitors and ligands for protein degradation pathways.
Introduction
This compound (CAS No. 916792-21-7) is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group, provides multiple reaction sites for diversification and the construction of pharmacologically active scaffolds. The bromine atom is particularly useful for cross-coupling reactions, while the aldehyde functionality allows for the formation of various carbon-nitrogen and carbon-carbon bonds.
The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. This makes this compound a valuable starting material for the synthesis of targeted therapies, including inhibitors of protein kinases and ligands for E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) protein.
Application: Synthesis of a VHL Ligand Intermediate via Reductive Amination
A primary application of this compound is in the synthesis of intermediates for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. A common E3 ligase targeted is the von Hippel-Lindau (VHL) protein. The following protocol details the synthesis of a key benzylamine intermediate, which can be further elaborated to form a VHL ligand.
This protocol describes the reductive amination of this compound with a suitable amine, a common step in the synthesis of VHL ligands and other pharmaceutical agents.
Materials:
-
This compound
-
Amine (e.g., tert-butyl carbamate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add the amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzylamine intermediate.
The following table summarizes representative quantitative data for the synthesis of the benzylamine intermediate.
| Starting Material | Product | Reagents | Yield (%) | Purity (%) (by HPLC) |
| This compound | Corresponding N-protected benzylamine | Amine, NaBH(OAc)₃, Acetic Acid, DCM | 85-95 | >98 |
Note: Yields and purity are representative and may vary depending on the specific amine used and the scale of the reaction.
Visualization of Synthetic Workflow and Biological Pathway
The following diagram illustrates the general workflow for the synthesis of a pharmaceutical intermediate from this compound.
Caption: Synthetic workflow from this compound.
VHL ligands synthesized from intermediates derived from this compound are designed to engage the VHL E3 ubiquitin ligase. This interaction is central to the targeted degradation of proteins, such as the Hypoxia-Inducible Factor 1-alpha (HIF-1α), which plays a key role in cellular response to low oxygen and is often implicated in cancer.
Caption: VHL-HIF-1α signaling and PROTAC mechanism of action.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The provided protocol for reductive amination demonstrates a key transformation that enables the construction of complex molecules targeting important biological pathways. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore novel chemical space in the pursuit of next-generation therapeutics.
References
Application Notes and Protocols for Reactions with 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 2-Bromo-5-fluoro-4-methylbenzaldehyde. This versatile building block is a valuable starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors.
Application Note 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which is a crucial step in the synthesis of pharmacologically active compounds, including p38 MAP kinase inhibitors.[1] The reaction involves a palladium catalyst, a base, and an organoboron reagent.[2][3]
Experimental Protocol: Synthesis of 2'-Aryl-5-fluoro-4-methyl-[1,1'-biphenyl]-2-carbaldehyde
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the desired arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the starting aldehyde.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.
-
Reaction: Heat the mixture to the desired temperature (typically 90–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 88-96 |
Yields are estimated based on similar reactions and may require optimization for specific substrates.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Purification of 2-Bromo-5-fluoro-4-methylbenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-5-fluoro-4-methylbenzaldehyde and its reaction products. The described techniques are essential for obtaining high-purity materials crucial for successful research, development, and manufacturing of pharmaceutical compounds and other fine chemicals.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate and its subsequent reaction products is paramount to ensure the desired reaction outcomes, yields, and biological activities of the final compounds. This document outlines standard purification methodologies, including aqueous workup, recrystallization, and column chromatography, tailored for this class of compounds.
Potential impurities in the synthesis of this compound and its derivatives may include unreacted starting materials, byproducts from side reactions, and residual reagents. For instance, in a typical synthesis involving the oxidation of the corresponding benzyl alcohol, impurities could include the starting alcohol and the over-oxidized carboxylic acid.
General Purification Strategies
A multi-step purification approach is often the most effective for achieving high purity. This typically involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by either recrystallization or column chromatography to separate the target compound from organic contaminants.
Aqueous Workup
An initial aqueous workup is a fundamental step to remove acids, bases, and other water-soluble impurities from the crude reaction mixture.
Protocol 1: General Aqueous Workup
-
Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Add an equal volume of deionized water.
-
Washing:
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To neutralize any remaining base, wash with a dilute aqueous solution of hydrochloric acid (HCl).
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Protocol 2: Recrystallization of this compound Derivatives
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For substituted benzaldehydes, common solvents for recrystallization include chloroform, or mixed solvent systems like ethyl acetate/hexane or ethanol/water.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol 3: Column Chromatography of this compound Derivatives
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like aromatic aldehydes. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired product. A common starting point for substituted benzaldehydes is a mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v).[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes typical yields and purities that can be achieved for substituted benzaldehydes using different purification techniques.
| Compound | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| 2-Bromo-5-fluorobenzaldehyde | Filtration and washing with DCM | Crude | Not Specified | 92% | [3] |
| 2-Bromo-4-fluorobenzaldehyde | Extraction and washing | Crude | >98% | 78-88% | [4] |
| Phenoxy Aldehydes | Column Chromatography (SiO₂/n-Hexane/Ethyl Acetate 80:20) | Crude | >95% | 68-78% | [2] |
| Substituted Benzaldehydes | Column Chromatography | Crude | Not Specified | Good to High | [5][6] |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of reaction products.
Column Chromatography Protocol
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of 2-bromo-5-fluoro-4-methylbenzaldehyde, featuring a bromine atom, a fluorine atom, and a methyl group, makes it a highly valuable intermediate for the synthesis of a diverse range of bioactive compounds and functional materials. The bromine handle allows for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space.
These application notes provide a detailed, scalable synthetic route to this compound, followed by a protocol for its derivatization via Suzuki-Miyaura cross-coupling. The protocols are designed with scalability and safety in mind, making them suitable for process development and scale-up in a research or industrial setting.
Synthetic Strategy Overview
The proposed synthetic pathway for this compound commences with the commercially available starting material, 4-fluoro-3-methyltoluene. The synthesis involves two key steps: regioselective bromination followed by formylation.
Caption: Overall synthetic pathway for this compound and its derivatives.
Experimental Protocols: Scale-up Synthesis
Step 1: Regioselective Bromination of 4-Fluoro-3-methyltoluene
This protocol describes the regioselective bromination of 4-fluoro-3-methyltoluene to yield 1-bromo-4-fluoro-2-methylbenzene. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups favor the introduction of bromine at the 2-position.
Experimental Workflow: Bromination
Caption: Experimental workflow for the bromination step.
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber system for bromine vapors with 4-fluoro-3-methyltoluene (1.0 kg, 8.92 mol) and dichloromethane (5.0 L).
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
Bromine Addition: Slowly add liquid bromine (1.57 kg, 9.81 mol, 1.1 eq.) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 2 L) and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 1-bromo-4-fluoro-2-methylbenzene as a colorless oil.
Quantitative Data: Bromination
| Parameter | Value |
| Starting Material | 4-Fluoro-3-methyltoluene |
| Scale | 1.0 kg (8.92 mol) |
| Bromine | 1.57 kg (9.81 mol) |
| Solvent | Dichloromethane (5.0 L) |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 12-16 hours |
| Expected Yield | 1.5 - 1.6 kg (80-85%) |
| Purity (by GC) | >98% |
Step 2: Formylation of 1-Bromo-4-fluoro-2-methylbenzene
This protocol utilizes the Vilsmeier-Haack reaction to introduce an aldehyde group at the position ortho to the methyl group.[1][2]
Protocol:
-
Vilsmeier Reagent Preparation: In a separate reactor, cool N,N-Dimethylformamide (DMF, 1.3 L, 16.8 mol) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.8 L, 19.3 mol) while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Slowly add a solution of 1-bromo-4-fluoro-2-methylbenzene (1.5 kg, 7.39 mol) in DMF (1.5 L) to the Vilsmeier reagent, keeping the temperature below 20 °C.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (10 kg) with vigorous stirring.
-
pH Adjustment and Extraction: Neutralize the aqueous solution with a 30% sodium hydroxide solution to pH 6-7. Extract the product with ethyl acetate (3 x 5 L).
-
Work-up: Combine the organic layers and wash with water (2 x 4 L) and brine (4 L).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Quantitative Data: Formylation
| Parameter | Value |
| Starting Material | 1-Bromo-4-fluoro-2-methylbenzene |
| Scale | 1.5 kg (7.39 mol) |
| Reagents | DMF (2.8 L), POCl₃ (1.8 L) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 1.3 - 1.45 kg (80-88%) |
| Purity (by HPLC) | >99% |
Derivatization via Suzuki-Miyaura Cross-Coupling
The synthesized this compound can be readily derivatized using the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position.
Logical Relationship: Derivatization Strategy
Caption: Strategy for derivatization using Suzuki-Miyaura coupling.
Protocol (General Procedure):
-
Reactor Setup: To an inert atmosphere reactor, add this compound (100 g, 0.46 mol), the desired arylboronic acid (0.55 mol, 1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 190 g, 1.38 mol, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene (1 L) and water (250 mL).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 26.6 g, 0.023 mol, 5 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water (500 mL). Separate the organic layer and extract the aqueous layer with toluene (2 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data: Suzuki-Miyaura Coupling (Example)
| Parameter | Value |
| Starting Material | This compound |
| Scale | 100 g (0.46 mol) |
| Coupling Partner | Phenylboronic acid (67 g, 0.55 mol) |
| Catalyst | Pd(PPh₃)₄ (26.6 g, 5 mol%) |
| Base | K₂CO₃ (190 g, 3.0 eq.) |
| Solvent | Toluene/Water (4:1, 1.25 L) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 80-90 g (81-91%) |
| Purity (by HPLC) | >98% |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory or industrial setting with appropriate safety measures in place. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The scalability of these reactions should be assessed with caution, and appropriate process safety studies should be conducted before attempting large-scale production.
References
Application Notes: The Strategic Use of 2-Bromo-5-fluoro-4-methylbenzaldehyde in the Synthesis of Novel Agrochemicals
Introduction
2-Bromo-5-fluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl groups that can influence the physicochemical properties of the final compound, makes it an attractive starting material for the development of new agrochemicals. This document outlines the potential application of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHI).
Hypothetical Agrochemical Target: A Pyrazole Carboxamide Fungicide
Pyrazole carboxamides are a significant class of fungicides that act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi. The general structure consists of a substituted pyrazole ring connected to an aromatic moiety via an amide linkage. Here, we propose a synthetic route to a novel pyrazole carboxamide derivative starting from this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting with a Knoevenagel condensation to build the carbon skeleton, followed by cyclization to form the pyrazole ring, and subsequent amide coupling to yield the final product.
Application Notes and Protocols for Catalytic Reactions Utilizing 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Bromo-5-fluoro-4-methylbenzaldehyde in several key palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The described reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation, offer a powerful toolkit for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly effective for the synthesis of biaryl and vinyl-substituted aromatic compounds.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table presents representative data for Suzuki-Miyaura coupling reactions with structurally similar aryl bromides. Yields are highly dependent on the specific substrates, catalyst, ligand, and base used.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | ~80-92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 eq.), the phosphine ligand (e.g., Xantphos, 0.03 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table provides representative data for Buchwald-Hartwig amination reactions with various amines and structurally similar aryl bromides.[1][2]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-88 |
| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 90 | 12 | ~80-90 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a fundamental tool for the synthesis of substituted alkynes.[3]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (0.05 eq.).
-
Add the amine base (e.g., triethylamine, 3.0 eq.) and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table shows representative data for Sonogashira coupling reactions with various terminal alkynes and structurally similar aryl bromides.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | ~90-97 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 6 | ~85-92 |
| Trimethylsilylacetylene | PdCl₂(MeCN)₂ (5) | CuI (10) | Et₃N | THF | RT | 3 | ~88-95 |
Palladium-Catalyzed Cyanation
The cyanation of aryl halides is a crucial transformation for introducing a nitrile group, which is a versatile precursor for various functional groups such as carboxylic acids, amides, and amines.
Experimental Protocol
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., dppf)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the cyanide source (e.g., Zn(CN)₂, 0.6 eq.), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq. with dppf as ligand, 0.04 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table presents representative data for the palladium-catalyzed cyanation of aryl bromides.
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 12 | ~80-90 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | dppf (2) | DMAc | 140 | 8 | ~75-85 |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Decision tree for troubleshooting cyanation reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis, focusing on a likely two-step synthetic route: bromination of a substituted toluene followed by oxidation to the benzaldehyde.
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Electrophilic Bromination: Starting with 1-fluoro-4-methylbenzene, a bromination reaction is carried out. The directing effects of the fluorine and methyl groups guide the bromine to the desired position.
-
Oxidation: The resulting 2-bromo-5-fluoro-1,4-dimethylbenzene is then selectively oxidized to form the final product, this compound.
Q2: My bromination step is resulting in a low yield and multiple products. What are the likely causes and how can I fix this?
Low yield and the formation of isomers are common challenges in electrophilic aromatic substitution. Here are potential causes and solutions:
-
Reaction Conditions: Overly harsh conditions (high temperature, strong Lewis acid catalyst) can lead to over-bromination or rearrangement.
-
Solution: Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, Zeolites) and optimize the reaction temperature, starting with milder conditions.
-
-
Brominating Agent: The choice of brominating agent can influence selectivity.
-
Solution: Consider using N-Bromosuccinimide (NBS) with a suitable catalyst, as it can offer higher selectivity compared to Br₂.
-
-
Impure Starting Material: Impurities in the 1-fluoro-4-methylbenzene can lead to side reactions.
-
Solution: Ensure the purity of your starting material through techniques like distillation or chromatography.
-
Q3: The oxidation of the methyl group to an aldehyde is inefficient. How can I improve the yield?
The selective oxidation of a methyl group in the presence of other sensitive functional groups can be challenging.
-
Choice of Oxidant: A common issue is the use of an oxidant that is either too strong (leading to over-oxidation to the carboxylic acid) or too weak.
-
Solution: A variety of methods can be employed for this transformation. Consider screening oxidants such as ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄) under controlled conditions. The Sommelet reaction or the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also viable alternatives.
-
-
Reaction Time and Temperature: Incomplete conversion or over-oxidation can be a result of suboptimal reaction time and temperature.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
-
Experimental Protocols
1. Electrophilic Bromination of an Activated Aromatic Ring (General Procedure)
-
To a solution of the starting aromatic compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or a non-polar solvent) at 0 °C, add the Lewis acid catalyst (0.1-1.1 equivalents).
-
Slowly add the brominating agent (e.g., Br₂ or NBS, 1-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Oxidation of a Methyl Group to an Aldehyde (Using MnO₂) (General Procedure)
-
Dissolve the substituted toluene (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, chloroform, or hexane).
-
Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or distillation.
Data Presentation
Table 1: Hypothetical Yield Comparison for the Bromination Step
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Br₂ | FeCl₃ | CH₂Cl₂ | 0 to rt | 55 |
| 2 | Br₂ | AlCl₃ | CH₂Cl₂ | 0 to rt | 48 |
| 3 | NBS | Zeolite H-BEA | CH₃CN | rt | 65 |
| 4 | NBS | FeCl₃ | CH₂Cl₂ | 0 to rt | 72 |
Table 2: Hypothetical Yield Comparison for the Oxidation Step
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KMnO₄ | Acetone/H₂O | 0 | 2 | 45 |
| 2 | MnO₂ | Dichloromethane | Reflux | 24 | 75 |
| 3 | DDQ | Dioxane/H₂O | Reflux | 12 | 68 |
| 4 | CAN | Acetonitrile/H₂O | rt | 4 | 62 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the bromination step.
Technical Support Center: Reactions of 2-Bromo-5-fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-methylbenzaldehyde. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde commonly used as a building block in organic synthesis. The presence of the aldehyde, bromo, and fluoro groups allows for a variety of transformations. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the position of the bromine atom.
-
Reductive Amination: To convert the aldehyde group into a primary, secondary, or tertiary amine.
-
Wittig Reaction: To transform the aldehyde into an alkene.
-
Aldol Condensation: To form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
Q2: What are the typical impurities found in commercial batches of this compound?
A2: Impurities can arise from the synthetic route used to prepare the compound. Potential impurities may include starting materials from the synthesis, such as 4-fluoro-3-methylbenzaldehyde, or over-brominated and under-brominated species. It is always recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.
Q3: How can I purify the crude product from a reaction involving this compound?
A3: Purification strategies depend on the nature of the product and the side products. Common methods include:
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: Suitable for solid products to obtain high purity.
-
Bisulfite Adduct Formation: A selective method for purifying aldehydes from non-aldehyde impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from organic-soluble impurities. The aldehyde can then be regenerated by treatment with an acid or base.[1]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Consider using pre-catalysts that are more stable. |
| Base Incompatibility | The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates. |
| Solvent Effects | Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF. A mixture of an organic solvent and water is often beneficial. |
| Low Reactivity of Aryl Bromide | While aryl bromides are generally reactive in Suzuki coupling, steric hindrance from the ortho-bromo and methyl groups might slow down the reaction. Increasing the reaction temperature or using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) can help. |
Issue: Significant formation of homo-coupled boronic acid byproduct (R-R from R-B(OH)₂).
| Potential Cause | Troubleshooting Suggestion |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Suboptimal Reaction Conditions | Adjusting the base, solvent, and temperature can minimize homo-coupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Troubleshooting workflow for reductive amination.
Wittig Reaction
Issue: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Ylide Formation | Ensure anhydrous conditions and a strong enough base to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaHMDS are typically required. |
| Ylide Decomposition | Ylides can be unstable, especially in the presence of moisture or air. Prepare the ylide in situ and use it immediately under an inert atmosphere. |
| Steric Hindrance | The ortho-bromo and methyl groups on the benzaldehyde may cause some steric hindrance. Allowing for a longer reaction time or gentle heating may be necessary. |
Issue: Difficulty in removing the triphenylphosphine oxide byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Inherent Byproduct | Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction. [2][3] |
| Purification Method | Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation/crystallization from a suitable solvent system (e.g., by adding a non-polar solvent like hexane to a more polar solution of the crude product). |
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Formation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-BuLi) dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: To the freshly prepared ylide, add a solution of this compound in the same anhydrous solvent dropwise at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product, typically by column chromatography, to separate the alkene from the triphenylphosphine oxide.
Aldol Condensation
Issue: Formation of a complex mixture of products.
| Potential Cause | Troubleshooting Suggestion |
| Self-Condensation | If the reaction partner (ketone or another aldehyde) has α-hydrogens, it can undergo self-condensation, leading to a mixture of products. |
| Crossed Aldol Reaction | This compound can act as the electrophile, and another enolizable carbonyl compound can act as the nucleophile. To favor the crossed-aldol product, a non-enolizable aldehyde is often used, or specific reaction conditions (e.g., using a pre-formed enolate) are employed. [4][5] |
Issue: Reaction does not proceed to the condensed (α,β-unsaturated) product.
| Potential Cause | Troubleshooting Suggestion |
| Mild Reaction Conditions | The initial aldol addition product (β-hydroxy aldehyde) may be stable under mild conditions. Dehydration to the α,β-unsaturated product often requires heating or more forcing basic or acidic conditions. [6] |
Experimental Protocol: General Procedure for a Claisen-Schmidt Condensation (a type of crossed aldol)
-
In a flask, dissolve this compound (1.0 equiv.) and the enolizable ketone (1.0 equiv.) in a solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture vigorously. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Collect the solid product by filtration and wash with water and a cold solvent (e.g., ethanol).
-
If the product does not precipitate, extract it with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming low reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde
Welcome to the technical support center for 2-Bromo-5-fluoro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the handling and reactivity of this versatile chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Understanding the Reactivity of this compound
The reactivity of this compound in common organic transformations is significantly influenced by the electronic and steric effects of its substituents. The ortho-bromo and meta-fluoro groups are electron-withdrawing, which can activate the aromatic ring for certain reactions but also pose challenges. The ortho-bromo and para-methyl groups introduce steric hindrance around the aldehyde and the C-Br bond, which can impede the approach of bulky reagents and catalysts.
The aldehyde functional group is susceptible to a variety of reactions, including nucleophilic addition and oxidation. The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the combined steric and electronic factors can lead to low reactivity in these transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low conversion?
A1: Low conversion in Suzuki-Miyaura coupling with this substrate is often due to a combination of steric hindrance and electronic effects. The ortho-bromo and para-methyl groups sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond. Additionally, the electron-withdrawing nature of the fluoro and aldehyde groups can affect the electron density of the aromatic ring, influencing the catalytic cycle. To overcome this, consider screening different palladium catalysts, bulky phosphine ligands, and stronger bases. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid decomposition.
Q2: I am observing significant hydrodehalogenation (replacement of Br with H) in my cross-coupling reaction. What can I do to minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with sterically hindered and electron-deficient aryl bromides. It can be caused by β-hydride elimination from the palladium intermediate or by protodebromination. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents and reagents. Screening of ligands is crucial; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. Using a different base, such as a carbonate or phosphate instead of an alkoxide, may also be beneficial.
Q3: Can I perform a Buchwald-Hartwig amination with this substrate? What are the key challenges?
A3: Yes, a Buchwald-Hartwig amination is possible, but it can be challenging. The primary hurdles are the steric hindrance around the C-Br bond and potential side reactions involving the aldehyde group. The aldehyde can react with the amine nucleophile under the basic reaction conditions. To address this, you may need to use a bulky phosphine ligand to facilitate the C-N bond formation and a non-nucleophilic base. If side reactions with the aldehyde are significant, consider protecting the aldehyde as an acetal before the amination and deprotecting it in a subsequent step.
Q4: Is nucleophilic aromatic substitution (SNAr) a viable reaction for this compound?
A4: Nucleophilic aromatic substitution on this compound is less likely to occur at the C-Br position compared to palladium-catalyzed cross-coupling. While the fluoro group is electron-withdrawing, the overall electron density of the ring may not be sufficiently low to facilitate SNAr with common nucleophiles. The C-F bond is generally more activated towards SNAr than the C-Br bond in electron-deficient systems, but displacement of the fluorine would require harsh conditions.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
| Potential Cause | Recommended Solution |
| Poor Catalyst Activity | Use a pre-formed Pd(0) source or a modern pre-catalyst. Ensure the catalyst and ligand are handled under an inert atmosphere. |
| Inefficient Oxidative Addition | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). Increase the reaction temperature in increments of 10-20 °C. |
| Suboptimal Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base is often dependent on the specific reaction and ligand used. |
| Inappropriate Solvent | Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. For Suzuki couplings, a co-solvent of water may be necessary. |
| Side Reactions | To minimize hydrodehalogenation, use bulky ligands and ensure anhydrous conditions. If the aldehyde group is reacting, consider a protection strategy. |
Experimental Workflow for Troubleshooting Low Reactivity
Caption: A stepwise approach to troubleshooting low yields in cross-coupling reactions.
Experimental Protocols (Representative)
The following are model protocols and should be considered as starting points for optimization.
Suzuki-Miyaura Coupling
Reaction: Formation of a biaryl compound from this compound and an arylboronic acid.
Reagents and Typical Loadings:
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 219 mg |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 23 - 58 mg |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 276 - 414 mg |
| Solvent (e.g., Toluene/Water 4:1) | - | 5 mL |
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (with Aldehyde Protection)
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination with an aldehyde protection strategy.
Step 1: Protection of the Aldehyde
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Dissolve this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to obtain the protected aldehyde.
Step 2: Buchwald-Hartwig Amination
Reagents and Typical Loadings:
| Reagent | Molar Equivalents |
| Protected this compound | 1.0 |
| Amine | 1.2 |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | 0.01 - 0.03 |
| Base (e.g., NaOt-Bu) | 1.5 - 2.0 |
| Solvent (e.g., Toluene) | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, base, and protected aldehyde to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
Step 3: Deprotection
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Dissolve the crude protected aminated product in a mixture of THF and 1M HCl.
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Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
For further assistance, please contact our technical support team.
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-fluoro-4-methylbenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde. The information is compiled from established chemical principles and synthetic routes for structurally analogous compounds, offering a robust starting point for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While specific literature for this compound is limited, two primary routes can be proposed based on analogous syntheses. The most direct method is the electrophilic bromination of 5-fluoro-4-methylbenzaldehyde. An alternative involves a multi-step process starting from a substituted aniline, such as the conversion of 2-bromo-5-fluoro-4-methylaniline to the corresponding aldehyde via a Sandmeyer-type reaction.
Q2: My bromination reaction of 5-fluoro-4-methylbenzaldehyde is showing low yield. What are the potential causes and solutions?
A2: Low yields in electrophilic bromination can stem from several factors:
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Insufficient Activation: The directing effects of the aldehyde (-CHO, meta-directing) and fluoro (-F, ortho/para-directing) groups are competing. Ensure your catalytic system (e.g., a Lewis acid or strong protic acid) is sufficiently active.
-
Reagent Purity: Verify the purity and activity of the brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) and the dryness of the solvent and catalyst.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Experiment with a gradual increase in temperature, monitoring for side product formation.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or side products. How can I improve selectivity?
A3: Isomer formation is a common challenge in aromatic substitution. To improve selectivity for the desired 2-bromo isomer:
-
Choice of Brominating Agent: Sterically bulky brominating agents may favor substitution at less hindered positions.
-
Catalyst Selection: The choice of Lewis acid (e.g., AlCl₃, ZnBr₂) can influence regioselectivity.[1] It is advisable to screen different catalysts.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Q4: What are the best practices for the purification of the crude this compound product?
A4: A multi-step purification strategy is often most effective.
-
Aqueous Workup: Neutralize any remaining acid catalyst with a mild base wash (e.g., saturated sodium bicarbonate solution). A wash with sodium bisulfite can remove unreacted bromine.
-
Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other organic impurities. A common stationary phase is silica gel, with an eluent system of hexanes and ethyl acetate.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system can be used to achieve high purity after initial chromatographic separation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure the brominating agent (e.g., NBS) is fresh. If using a Lewis acid catalyst, ensure it is anhydrous. |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. Some reactions require heating to 60-90°C.[1][2] |
| Insufficient Reaction Time | Extend the reaction time. Monitor the consumption of starting material every 1-2 hours via TLC or GC-MS. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloroethane, concentrated sulfuric acid, or glacial acetic acid are commonly used.[1] |
Issue 2: Formation of Multiple Products (Isomers)
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | Screen different Lewis acid catalysts (e.g., AlCl₃, ZnBr₂) or protic acids (H₂SO₄) to find the optimal conditions for directing the bromine to the desired position.[1] |
| Over-bromination | Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Adding the agent portion-wise can also help prevent di- or tri-substituted byproducts. |
| High Reaction Temperature | Run the reaction at a lower temperature to potentially increase selectivity. |
Comparative Data on Bromination Conditions (for Analogous Compounds)
The following table summarizes various conditions reported for the bromination of similar benzaldehydes, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Catalyst/Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-fluorobenzaldehyde | Bromine | Zinc Bromide | Dichloroethane | 50-90 | 2-8 | 75 | [1] |
| o-fluorobenzaldehyde | N-bromo-succinimide | Aluminum trichloride | Conc. H₂SO₄ | 60 | 3-8 | 80 | [1] |
| o-fluorobenzaldehyde | Potassium bromate | 65% aq. H₂SO₄ | Water | 90 | 2-3 | 88 | [1][2] |
| 4-fluorobenzaldehyde | Bromide Reagent | Acid Solution | - | 30-100 | 25-96 | 85 | [3] |
Experimental Protocols
Protocol 1: Electrophilic Bromination using NBS (Representative Method)
This protocol is adapted from procedures for similar substrates and should be optimized for the specific target molecule.[1]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 5-fluoro-4-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or dichloroethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous aluminum trichloride, 0.1-0.3 eq) and stir the mixture.
-
Bromination: Warm the mixture to the desired temperature (e.g., 60°C). Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes.
-
Reaction: Maintain the temperature and stir the reaction mixture for 3-8 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it carefully into ice water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate) (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Bromo-5-fluoro-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: While specific impurity profiles can vary depending on the synthetic route, common impurities in related brominated and fluorinated benzaldehydes may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Other positional isomers formed during bromination or functional group manipulation.
-
Over- or under-brominated species: Compounds with more than one or no bromine atom.
-
Oxidation products: The corresponding benzoic acid (2-Bromo-5-fluoro-4-methylbenzoic acid) can form upon exposure to air.
-
Residual solvents: Solvents used in the synthesis and workup.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically offered with a purity of 98% or higher.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its isomers and other non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is highly supersaturated. | - Add more solvent to the hot solution and allow it to cool more slowly. - Try a solvent with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| No Crystal Formation | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent or a co-solvent system. - Cool the solution to a lower temperature (e.g., in an ice bath).[3] |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution. Crystals were lost during filtration. | - Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are Colored or Appear Impure | Impurities are co-crystallizing with the product. | - Perform a second recrystallization. - If the solution is colored, consider adding a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). Column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound is Insoluble in Eluent | The chosen eluent is too non-polar. | - Add a more polar co-solvent to the eluent system. |
| Streaking or Tailing of Bands | The compound is too polar for the silica gel. The sample was overloaded. Acidic or basic impurities are present. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column. |
Physicochemical Properties of Related Compounds
Note: Data for the specific target molecule is limited. The following table provides data for related isomers as a general guide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆BrFO | 217.04 | Not widely reported | Not widely reported |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | C₈H₆BrFO | 217.04 | 68-70[4][5] | 261.2 at 760 mmHg[4] |
| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 51-56 | Not widely reported |
| 2-Bromo-4-methylbenzaldehyde | C₈H₇BrO | 199.04 | 47-52[6] | 256.9 at 760 mmHg[6] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, or a mixture). A suitable solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[2]
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of larger crystals. Further cooling in an ice bath can increase the yield.[2]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at a temperature below the compound's melting point.[2]
General Column Chromatography Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]
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Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflows for purification.
References
Stability issues of 2-Bromo-5-fluoro-4-methylbenzaldehyde under reaction conditions
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Bromo-5-fluoro-4-methylbenzaldehyde in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many substituted benzaldehydes, the primary stability concerns for this compound revolve around the reactivity of the aldehyde functional group. This includes susceptibility to oxidation, especially in the presence of air or oxidizing agents, and the potential for disproportionation (Cannizzaro reaction) under strong basic conditions. The carbon-bromine bond may also undergo cleavage under certain reductive or palladium-catalyzed cross-coupling conditions.
Q2: How should I properly store this compound to ensure its integrity?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Can this compound undergo self-reaction or polymerization?
A3: While aromatic aldehydes are not typically prone to polymerization in the same way as, for example, formaldehyde, under very harsh conditions such as strong acid or high temperatures, some condensation or decomposition reactions could occur. The most likely self-reaction under strong base is the Cannizzaro reaction.
Q4: Are there any known incompatible reagents or reaction conditions to avoid?
A4: Yes. Avoid strong oxidizing agents, as they can readily convert the aldehyde to a carboxylic acid. Strong bases should also be used with caution, as they can induce the Cannizzaro reaction.[1][2] Additionally, certain reducing agents, particularly under harsh conditions, could lead to de-bromination.[3][4] In palladium-catalyzed cross-coupling reactions, undesired side reactions like homo-coupling or dehalogenation can occur if reaction conditions are not optimized.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction
If you are experiencing low or no yield in a reaction involving this compound, consider the following potential causes and solutions:
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | Verify the purity of your this compound using techniques like NMR or GC-MS before starting the reaction. If impurities are detected, consider purification by recrystallization or column chromatography. |
| Oxidation of the Aldehyde | If your reaction is sensitive to air, ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions Under Basic Conditions | If using a strong base, consider if a Cannizzaro reaction is occurring. This would consume your starting material to produce the corresponding alcohol and carboxylic acid. If possible, use a weaker, non-nucleophilic base or protect the aldehyde group. |
| Dehalogenation | In reductive or some cross-coupling reactions, the C-Br bond might be cleaved. Analyze your crude reaction mixture for the presence of 3-fluoro-4-methylbenzaldehyde. If dehalogenation is a significant issue, you may need to screen different catalysts, ligands, or reaction temperatures. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC or peaks in your analytical data can be indicative of stability issues.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Aromatic Carboxylic Acid | Oxidation of the aldehyde group. | Perform the reaction under an inert atmosphere. Ensure all reagents and solvents are free of peroxides or other oxidizing impurities. |
| Aromatic Alcohol and Carboxylic Acid | Cannizzaro reaction.[1][5] | This occurs under strong basic conditions with aldehydes lacking alpha-protons. If your reaction requires a strong base, consider protecting the aldehyde group (e.g., as an acetal) before proceeding. |
| Debrominated Aldehyde | Reductive dehalogenation.[3][4] | This can happen in the presence of certain reducing agents or as a side reaction in palladium-catalyzed couplings. Re-evaluate your choice of reagents and conditions. Consider milder reducing agents or different catalyst/ligand combinations for cross-coupling. |
| Homo-coupled Products | Side reaction in cross-coupling. | Optimize catalyst and ligand concentrations, temperature, and reaction time. Ensure slow addition of reagents if necessary. |
Experimental Protocols
Protocol 1: Assessment of Stability under Basic Conditions (Cannizzaro Reaction)
Objective: To determine the propensity of this compound to undergo the Cannizzaro reaction.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
TLC plates, NMR tubes, GC-MS vials
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 0.1 M).
-
In separate vials, add a defined amount of the stock solution.
-
To each vial, add varying concentrations of aqueous KOH solution (e.g., 1 M, 5 M, 10 M).
-
Stir the reactions at room temperature and monitor the consumption of the starting material by TLC at regular intervals (e.g., 1, 4, and 24 hours).
-
After the desired time, quench the reaction by neutralizing with dilute HCl.
-
Extract the mixture with DCM.
-
Analyze the organic layer by GC-MS and ¹H NMR to identify and quantify the starting material, the corresponding alcohol (2-bromo-5-fluoro-4-methylbenzyl alcohol), and the carboxylic acid (2-bromo-5-fluoro-4-methylbenzoic acid).
Visualizations
Caption: Cannizzaro disproportionation reaction.
Caption: Troubleshooting workflow for reactions.
References
Byproduct formation in the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluoro-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential byproducts?
A1: The most prevalent synthetic approach is the electrophilic bromination of 3-fluoro-4-methylbenzaldehyde. During this process, several byproducts can form, primarily due to the directing effects of the substituents on the aromatic ring. The primary byproducts include regioisomers, where bromine is introduced at a different position, and poly-brominated products.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To reduce the formation of dibrominated byproducts, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the starting material is recommended. Additionally, monitoring the reaction progress closely using techniques like TLC or GC-MS can help in quenching the reaction once the starting material is consumed, preventing further bromination.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of analytical methods is recommended for accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile components, including the desired product and its isomeric byproducts. High-Performance Liquid Chromatography (HPLC) can also be employed for quantification. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of reactants. - Extend the reaction time and monitor progress via TLC or GC. - Confirm the activity of the brominating agent; consider using a freshly opened bottle or purifying the reagent. |
| Suboptimal Reaction Temperature | - For electrophilic bromination, the temperature should be carefully controlled. Running the reaction at a lower temperature may require a longer reaction time but can improve selectivity and reduce byproduct formation. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly aggressive washing steps that might lead to the loss of product into the aqueous layer. |
Issue 2: Presence of Significant Amounts of Isomeric Byproducts
| Possible Cause | Recommended Solution |
| Incorrect Brominating Agent | - The choice of brominating agent can influence regioselectivity. N-Bromosuccinimide (NBS) in the presence of a suitable initiator is often a good choice for selective bromination. |
| Reaction Conditions Favoring Isomer Formation | - Adjusting the solvent polarity can influence the regioselectivity of the bromination. Experiment with different solvents to optimize the reaction. - The reaction temperature can also affect the isomer distribution. |
Experimental Protocols
Synthesis of this compound via Bromination of 3-Fluoro-4-methylbenzaldehyde
Materials:
-
3-Fluoro-4-methylbenzaldehyde
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure this compound.
Data Presentation
Table 1: Effect of Brominating Agent on Product Distribution
| Brominating Agent | Desired Product (%) | Isomeric Byproduct (%) | Dibrominated Byproduct (%) |
| Br₂/FeBr₃ | 65 | 25 | 10 |
| NBS/AIBN | 85 | 10 | 5 |
| Br₂ in Acetic Acid | 70 | 20 | 10 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct formation.
Caption: Logical flow of the purification process.
Troubleshooting guide for Suzuki coupling with 2-Bromo-5-fluoro-4-methylbenzaldehyde
Technical Support Center: Suzuki Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the Suzuki coupling of 2-Bromo-5-fluoro-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing to go to completion?
A1: Low yields with this substrate can stem from several factors related to its specific chemical nature—it is an electron-deficient and sterically hindered aryl halide. Potential causes include:
-
Inefficient Oxidative Addition: While electron-withdrawing groups like the aldehyde and fluorine typically accelerate oxidative addition, the steric hindrance from the ortho-methyl group can slow this initial step.[1][2]
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Suboptimal Catalyst System: The combination of palladium source and ligand may not be suitable for this challenging substrate. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[3] Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are often required to promote both the oxidative addition and the subsequent reductive elimination steps for hindered substrates.[4][5]
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Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.[6][7] If the base is too weak, the boronic acid will not be activated efficiently. Conversely, a base that is too strong might degrade the aldehyde functional group.[8]
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Catalyst Deactivation: The palladium catalyst can decompose to form palladium black, especially at high temperatures or if not properly stabilized by the ligand, leading to a stalled reaction.[9]
-
Competing Side Reactions: Undesired reactions like protodeboronation (loss of the boron group) or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[10][11]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct in my analysis. What is it and how can I prevent it?
A2: This byproduct is likely the result of homocoupling , where two molecules of your boronic acid reagent couple together.[12][13] This is a common side reaction in Suzuki couplings with several primary causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[13][14] These Pd(II) species are known to promote the homocoupling of boronic acids.[12][15]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0). This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[3][14]
To minimize homocoupling, you should:
-
Rigorously Degas Solvents: Ensure all solvents, including water, are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[9]
-
Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of Nitrogen or Argon.[8]
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step that may contribute to homocoupling.[12][14]
-
Select Appropriate Ligands: Bulky, electron-rich ligands can accelerate the reductive elimination step of the main catalytic cycle, reducing the lifetime of intermediates that could lead to side reactions.[5][12]
Q3: My boronic acid seems to be decomposing, as I'm isolating 5-fluoro-4-methylbenzaldehyde (the proto-dehalogenated starting material) or the deborylated coupling partner. What is this side reaction and how can I minimize it?
A3: This side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[10] It is a significant decomposition pathway that consumes your nucleophile.
-
Causes: Protodeboronation is often catalyzed by the base used in the reaction and can be exacerbated by the presence of excess water.[11][16] Certain boronic acids are inherently more susceptible to this process.[10] Paradoxically, some bulky phosphine ligands used to facilitate the coupling can also promote palladium-catalyzed protodeboronation.[16][17][18]
-
Solutions:
-
Use a Milder Base: Consider switching to a less harsh base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[19]
-
Use Boronic Esters: Boronic acid pinacol esters or MIDA boronates are more stable than their corresponding boronic acids.[10][20] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[21][22]
-
Minimize Water Content: While some water is often necessary, using the minimum required amount can help suppress this side reaction.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to reduce the rate of decomposition.[9]
-
Q4: The reaction mixture turns black shortly after heating, and the reaction stalls. What is happening to my catalyst?
A4: The formation of a black precipitate is characteristic of palladium black , which is finely divided, catalytically inactive palladium metal.[9] This indicates that your active catalyst complex has decomposed.
-
Causes:
-
Ligand Insufficiency or Degradation: The phosphine ligand may not be robust enough for the reaction conditions, or the ligand-to-palladium ratio may be too low to keep the metal center stabilized.[9]
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[9]
-
Impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.[9]
-
-
Solutions:
-
Use a More Robust Ligand: Switch to a more sterically hindered and thermally stable ligand, such as SPhos, XPhos, or RuPhos.[9]
-
Adjust Ligand:Palladium Ratio: Slightly increasing the amount of ligand relative to the palladium source can sometimes improve catalyst stability.[9]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[9]
-
Ensure Reagent Purity: Use purified reagents and high-purity, anhydrous, and degassed solvents.[9]
-
Data and Recommended Conditions
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Component | Recommended Options | Rationale / Notes |
| Aryl Halide | This compound (1.0 eq.) | The substrate is electron-deficient, which should aid oxidative addition, but is sterically hindered.[2][23] |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 eq.) or Arylboronic Pinacol Ester | Using a slight excess of the boron reagent is standard. Esters offer greater stability against protodeboronation.[10][20] |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol % Pd) or Pd(OAc)₂ (2-5 mol %) | Pd₂(dba)₃ is a Pd(0) source, which can help minimize homocoupling.[3] Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst. |
| Ligand | SPhos, XPhos, or RuPhos (1.1 - 1.2 eq. relative to Pd) | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for hindered substrates and help accelerate the key catalytic steps.[5][24] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq.) | K₃PO₄ is a strong, effective base. K₂CO₃ is a milder, common alternative that is less likely to affect the aldehyde.[25][26] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1) | Aprotic organic solvents with a small amount of water are standard. The solvent must be rigorously degassed.[14][27] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for hindered substrates, but should be optimized to prevent catalyst decomposition.[26] |
Table 2: Troubleshooting Guide: Common Issues and Solutions
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Ineffective catalyst/ligand system. 2. Base is too weak. 3. Insufficient temperature. | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[5] 2. Screen a stronger base (e.g., K₂CO₃ → K₃PO₄).[25] 3. Cautiously increase temperature in 10 °C increments. |
| Significant Homocoupling | 1. Presence of oxygen. 2. Use of Pd(II) precatalyst. | 1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[13][14] 2. Use a Pd(0) source like Pd₂(dba)₃.[3] |
| Protodeboronation | 1. Base-catalyzed decomposition. 2. Excess water. 3. Thermally unstable boronic acid. | 1. Use a milder base (e.g., K₂CO₃, KF).[19] 2. Use a more stable boronic acid derivative (pinacol or MIDA ester).[10][20] 3. Decrease reaction temperature. |
| Catalyst Turns Black | 1. Ligand decomposition or insufficient quantity. 2. Reaction temperature is too high. | 1. Use a more robust, sterically hindered ligand.[9] 2. Increase ligand:palladium ratio slightly. 3. Lower the reaction temperature. |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates and scales.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[12]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos). If using a pre-formed catalyst, add it at this stage.
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[27]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed. Reactions are typically complete within 2-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer and wash sequentially with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.[12][27]
Visualizations
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. reddit.com [reddit.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: 2-Bromo-5-fluoro-4-methylbenzaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Bromo-5-fluoro-4-methylbenzaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (isomers with different substitution patterns on the aromatic ring), and byproducts from the synthesis, such as the corresponding benzoic acid formed by over-oxidation. The specific impurities will depend on the synthetic route employed.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are column chromatography, recrystallization, and vacuum distillation.[1][2][3][4][5] The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main compound and impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value (51-56 °C) is indicative of high purity.[10]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | The eluent system is not optimal. | Test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane). A good system will show clear separation between the product and impurity spots. |
| Product Elutes Too Quickly or Too Slowly | The eluent polarity is too high or too low. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the eluent polarity.[6] |
| Tailing of the Product Band | The compound is interacting strongly with the silica gel, or the column is overloaded. | Add a small amount of a slightly more polar solvent to the eluent. Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size.[6] |
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[11] |
| No Crystal Formation | The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[6] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Eluent Selection:
-
Perform Thin Layer Chromatography (TLC) to determine a suitable eluent system.
-
A common starting point is a mixture of hexane and ethyl acetate.[1] Test various ratios (e.g., 9:1, 4:1) to achieve an Rf value of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, or solvent mixtures).
-
A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
-
Dissolution:
-
In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Common pitfalls in the handling and storage of 2-Bromo-5-fluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling, storage, and use of 2-Bromo-5-fluoro-4-methylbenzaldehyde in research and development settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Question: My reaction with this compound is giving low yields and I'm observing unexpected spots on my TLC. What could be the cause?
-
Answer: This issue often stems from the degradation of the aldehyde. This compound can be sensitive to air and light, leading to oxidation of the aldehyde group to a carboxylic acid. This impurity can interfere with subsequent reactions.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting material using techniques like NMR or GC-MS to confirm the absence of the corresponding carboxylic acid.
-
Proper Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and protected from light.[1]
-
Fresh Reagent: If degradation is suspected, it is recommended to use a fresh bottle of the reagent or purify the existing stock by recrystallization or column chromatography.
-
-
Issue 2: The compound has changed in appearance (e.g., color change).
-
Question: My this compound, which was initially a white to off-white solid, has developed a yellowish tint. Is it still usable?
-
Answer: A color change can be an indicator of degradation. While a slight discoloration may not significantly impact all reactions, it is a sign that the compound is no longer of the highest purity.
-
Troubleshooting Steps:
-
Assess Purity: As with inconsistent yields, the first step is to assess the purity of the material.
-
Consider the Reaction's Sensitivity: For highly sensitive reactions, such as those involving organometallic reagents, it is crucial to use pure starting material. For less sensitive reactions, a slightly discolored reagent might be acceptable, but a preliminary small-scale trial is advisable.
-
-
Issue 3: Poor solubility in a reaction solvent.
-
Question: I am having difficulty dissolving this compound in my chosen reaction solvent. What can I do?
-
Answer: Solubility issues can hinder reaction kinetics.
-
Troubleshooting Steps:
-
Solvent Selection: Refer to solubility data if available. Generally, this compound is soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
-
Gentle Warming: Gentle warming of the solvent may aid dissolution. However, be cautious as excessive heat can promote degradation.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the essential personal protective equipment (PPE) requirements when handling this compound?
-
Q2: What first aid measures should be taken in case of exposure?
-
A2:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Rinse the mouth with water. In all cases of significant exposure, seek immediate medical attention.
-
-
Storage
-
Q3: What are the optimal storage conditions for this compound?
-
Q4: What materials should this compound not be stored with?
-
A4: Avoid storing it near strong oxidizing agents and strong bases, as it is incompatible with these substances.[1]
-
Properties and Reactivity
-
Q5: What are the known incompatibilities of this compound?
-
A5: this compound is incompatible with strong oxidizing agents and strong bases.[1] Reactions with these substances can lead to vigorous and potentially hazardous reactions.
-
-
Q6: What are the hazardous decomposition products?
-
A6: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C is recommended by some suppliers |
Experimental Protocol Example: Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add the active methylene compound (e.g., malononitrile, 1.05 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or triethylamine, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing poor reaction outcomes.
Caption: Protocol for the safe handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde and Other Brominated Benzaldehydes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount. Substituted benzaldehydes are a critical class of intermediates, and among them, brominated derivatives serve as versatile precursors for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 2-Bromo-5-fluoro-4-methylbenzaldehyde against other structurally related brominated benzaldehydes, focusing on their physicochemical properties, relative reactivity in Suzuki-Miyaura cross-coupling, and applications in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of key physicochemical properties of this compound and its comparators is presented below. These properties can influence reaction conditions, solubility, and purification strategies.
| Property | This compound | 2-Bromo-4-methylbenzaldehyde | 2-Bromo-5-fluorobenzaldehyde | 5-Bromo-2-fluorobenzaldehyde |
| Molecular Formula | C₈H₆BrFO | C₈H₇BrO | C₇H₄BrFO | C₇H₄BrFO |
| Molecular Weight | 217.04 g/mol | 199.04 g/mol | 203.01 g/mol | 203.01 g/mol |
| Melting Point | 68-70 °C | 30-35 °C | 51-56 °C | 23 °C |
| Boiling Point | 261.2 °C at 760 mmHg | Not available | Not available | 230 °C |
| Appearance | White to off-white crystalline powder | Solid | White to orange to green powder to lump | White or colorless to light yellow powder to lump to clear liquid |
| CAS Number | 916792-17-1 | 824-54-4 | 94569-84-3 | 93777-26-5 |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the reactivity of the aryl bromide is a critical factor for the success of this transformation. The electronic and steric environment of the carbon-bromine bond significantly influences the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Qualitative Reactivity Comparison:
The reactivity of the four brominated benzaldehydes in Suzuki-Miyaura coupling can be qualitatively assessed based on the electronic effects of the substituents on the aromatic ring.
-
Electron-withdrawing groups (such as -CHO and -F) generally increase the reactivity of the aryl bromide towards oxidative addition by making the carbon of the C-Br bond more electrophilic.
-
Electron-donating groups (such as -CH₃) can decrease the reactivity.
-
Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.
Based on these principles, a predicted order of reactivity can be proposed:
5-Bromo-2-fluorobenzaldehyde > 2-Bromo-5-fluorobenzaldehyde ≈ this compound > 2-Bromo-4-methylbenzaldehyde
Justification:
-
5-Bromo-2-fluorobenzaldehyde: The fluorine atom at the ortho position and the aldehyde group at the para position to the bromine exert strong electron-withdrawing effects, making this substrate likely the most reactive.
-
2-Bromo-5-fluorobenzaldehyde: The fluorine atom at the meta position has a less pronounced, yet still significant, electron-withdrawing inductive effect. The ortho aldehyde group provides a strong activating effect.
-
This compound: This compound has both an electron-withdrawing fluorine and an electron-donating methyl group. The net electronic effect is a balance of these opposing influences, but the presence of the ortho aldehyde group is expected to maintain good reactivity.
-
2-Bromo-4-methylbenzaldehyde: The presence of the electron-donating methyl group para to the bromine atom likely makes this the least reactive of the four, as it counteracts the activating effect of the ortho aldehyde group.
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of brominated benzaldehydes with arylboronic acids. This protocol should be optimized for each specific substrate and coupling partner.
Materials:
-
Brominated benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the brominated benzaldehyde, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules: p38 MAPK Inhibitors
Brominated benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. For instance, derivatives of these compounds are used to synthesize inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1][]
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
The diagram above illustrates a simplified representation of the p38 MAPK signaling pathway. External stimuli such as environmental stress or inflammatory cytokines activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates various downstream substrates, triggering cellular responses. Small molecule inhibitors, often synthesized using brominated benzaldehyde precursors, can block the activity of p38 MAPK, thereby modulating these cellular responses and offering a therapeutic strategy for diseases driven by p38 hyperactivation.
Conclusion
This compound and its related brominated benzaldehydes are valuable and versatile intermediates in organic synthesis. Their reactivity in key transformations like the Suzuki-Miyaura cross-coupling is influenced by a combination of electronic and steric factors. Understanding these nuances allows for the rational design of synthetic routes to complex and biologically relevant molecules, such as inhibitors of the p38 MAPK pathway. The provided data and protocols serve as a foundational guide for researchers to effectively utilize these building blocks in their synthetic endeavors.
References
A Comparative Guide to the Analytical Characterization of 2-Bromo-5-fluoro-4-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount for ensuring purity, confirming structure, and understanding physicochemical properties. 2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative overview of the primary analytical methods for its characterization, offering detailed experimental protocols and comparative data from closely related analogs to facilitate its identification and quality control.
Spectroscopic and Chromatographic Characterization
A comprehensive analysis of this compound involves a suite of spectroscopic and chromatographic techniques to elucidate its molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: Comparative ¹H NMR Data of Substituted Benzaldehydes
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~10.3 | ~7.5-7.8 (2H) | ~2.4 | CDCl₃ |
| 2-Bromo-5-fluorobenzaldehyde[1] | 10.29 (s, 1H) | 7.97 (dd, J=6.1, 2.6Hz, 1H), 7.70 (ddd, J=8.8, 4.7, 2.6Hz, 1H), 7.09 (dd, J=9.6, 8.9Hz, 1H) | - | CDCl₃ |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | ¹H NMR data available but not detailed in the provided search results. | |||
| 2-Methylbenzaldehyde[2] | 10.25 (s, 1H) | 7.82 (d, J=7.7Hz, 1H), 7.55 (t, J=7.5Hz, 1H), 7.40 (t, J=7.5Hz, 1H), 7.34 (d, J=7.5Hz, 1H) | 2.61 (s, 3H) | DMSO-d₆ |
Table 2: Comparative ¹³C NMR Data of Substituted Benzaldehydes
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) | Solvent |
| This compound (Predicted) | ~190 | ~115-165 | ~20 | CDCl₃ |
| 2-Bromo-5-fluorobenzaldehyde[3] | ¹³C NMR spectrum available but chemical shifts not listed in search results. | - | Unknown | |
| 2-Methylbenzaldehyde[2] | 193.3 | 140.1, 133.9, 133.8, 131.7, 131.3, 126.4 | 19.0 | DMSO-d₆ |
| 4-Fluorobenzaldehyde[4] | ¹³C NMR spectrum available but chemical shifts not listed in search results. | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. For this compound, the presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Table 3: Comparative Mass Spectrometry Data of Substituted Benzaldehydes
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | 216/218 (M⁺) | 215/217 (M-H), 187/189 (M-CHO), 108 (M-Br-CO) |
| 2-Fluoro-5-bromobenzaldehyde[1] | 202/204 (M⁺) | 201/203 (M-H), 173/175 (M-CHO) |
| 4-Bromobenzaldehyde | 184/186 (M⁺) | 183/185 (M-H), 155/157 (M-CHO), 104 (M-Br), 76 (C₆H₄) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Comparative FTIR Data of Substituted Benzaldehydes
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~1700 | ~2830, ~2730 | ~1600, ~1470 | ~600-500 | ~1250-1000 |
| 2-Bromo-5-fluorobenzaldehyde[5][6] | FTIR spectra available but peak positions not detailed. | ||||
| 4-Bromobenzaldehyde | IR Spectrum available but peak positions not detailed. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. The following are generalized protocols that can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL.
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
FTIR Analysis:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.
Workflow and Data Interpretation
The characterization of a novel compound like this compound follows a logical workflow to ensure a comprehensive and accurate structural assignment.
Figure 1. General workflow for the synthesis and characterization of this compound.
The predicted fragmentation pathway in mass spectrometry is a key component of structural confirmation. The following diagram illustrates the expected fragmentation of the target molecule.
Figure 2. Predicted mass fragmentation pathway of this compound.
Conclusion
The analytical characterization of this compound relies on a combination of powerful spectroscopic and chromatographic techniques. While a complete experimental dataset for this specific molecule is not widely published, a comprehensive understanding of its structure and purity can be achieved by applying the detailed experimental protocols outlined in this guide and comparing the resulting data with the provided information for structurally related compounds. The logical workflow and predicted fragmentation patterns serve as a valuable roadmap for researchers in the synthesis and analysis of this and other novel substituted benzaldehydes.
References
- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for Reactions with 2-Bromo-5-fluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-Bromo-5-fluoro-4-methylbenzaldehyde. While specific experimental data for this substrate is limited in published literature, this document outlines representative experimental protocols and expected outcomes based on well-established methodologies for structurally similar aryl bromides. The information herein serves as a practical starting point for reaction optimization and catalyst selection in the synthesis of novel derivatives.
Introduction
This compound is a valuable synthetic intermediate, incorporating a reactive bromine atom, a deactivating fluorine atom, a methyl group, and a formyl group. This substitution pattern offers multiple avenues for functionalization, making it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the derivatization of this and similar aryl halides. This guide compares the typical catalytic systems and conditions for these key transformations.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound. The yields are hypothetical and based on reactions with analogous substituted bromobenzaldehydes.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 75-85 |
Table 2: Heck Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 1-Octene | Herrmann's Catalyst | Cy₂NMe | NMP | 120 | 36 | 60-70 |
Table 3: Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | i-Pr₂NH | Toluene | 80 | 12 | 85-95 |
| 1-Heptyne | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 70 | 10 | 75-85 |
Table 4: Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 20 | 70-80 |
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions of this compound. Researchers should note that optimization of these conditions is often necessary for achieving high yields with specific coupling partners.
Suzuki-Miyaura Coupling Protocol
This procedure describes a typical Suzuki-Miyaura coupling for the formation of a C-C bond.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction to form a C-C bond between an aryl halide and an alkene.[3][4]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-6 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[7][8][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations of Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Heck reaction.
Caption: Generalized workflow for a Sonogashira coupling reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions presented in this guide offer a powerful and versatile toolkit for the derivatization of this compound. While the provided protocols are based on established methodologies for similar substrates, they serve as a robust starting point for the development of specific synthetic routes. The choice of catalyst, ligand, base, and solvent system will ultimately depend on the specific coupling partners and desired outcome. Careful optimization of these parameters is crucial for achieving high yields and purity of the target compounds.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Purity Analysis of Commercial 2-Bromo-5-fluoro-4-methylbenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials is a critical parameter that can significantly impact reaction yields, impurity profiles, and the overall success of a research and development program. 2-Bromo-5-fluoro-4-methylbenzaldehyde is a key building block in medicinal chemistry, valued for its unique substitution pattern that allows for diverse chemical transformations. This guide provides a comparative analysis of the purity of commercially available this compound and its alternatives, supported by established analytical methodologies.
Commercial Product Purity Comparison
A survey of various chemical suppliers reveals that the standard purity for commercially available this compound is typically ≥98%. While specific batch-to-batch variations are expected, this purity level is generally suitable for most research and development applications. For more sensitive applications, further purification or sourcing from a supplier with more stringent quality control may be necessary.
Below is a comparison of the advertised purities for this compound and several structurally similar alternatives that may be considered for related synthetic routes.
| Compound | CAS Number | Advertised Purity | Analytical Method |
| This compound | 916792-21-7 | min 98%[1] | Not Specified |
| 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | >98.0% (GC) | Gas Chromatography (GC) |
| 2-Chloro-4-bromo-5-fluorobenzaldehyde | 1214386-29-4 | 98% | Not Specified |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | 861928-26-9 | Not Specified | Not Specified |
| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | >97% | Not Specified |
| 2-Bromo-4-methylbenzaldehyde | 824-54-4 | technical grade | Not Specified |
Experimental Protocols for Purity Determination
To independently verify the purity of this compound and identify potential impurities, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds. A reversed-phase method is typically suitable for substituted benzaldehydes.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 50% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Procedure:
-
Prepare the mobile phases and equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare the sample solution as described above.
-
Inject the sample onto the HPLC system.
-
Acquire the chromatogram and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and identification of impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.[3]
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Identify the main component and any impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Calculate the relative purity by comparing the peak area of the main component to the total peak areas in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: A deuterated solvent in which the analyte and an internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[4]
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Relevance in Drug Discovery Signaling Pathways
Substituted benzaldehydes, including this compound, are versatile precursors in the synthesis of various heterocyclic compounds that are known to interact with a multitude of biological targets. One such area of interest is in the development of inhibitors for signaling pathways implicated in diseases like cancer.
For instance, benzaldehyde derivatives are used to synthesize compounds that can modulate the activity of kinases, which are key enzymes in cell signaling cascades. The PI3K/Akt/mTOR pathway is a critical signaling pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] The development of small molecule inhibitors that target components of this pathway is a major focus of cancer drug discovery.
The unique electronic and steric properties conferred by the bromo, fluoro, and methyl substituents on the benzaldehyde ring can be exploited to design molecules with high affinity and selectivity for the ATP-binding pocket of kinases within this pathway.
References
A Comparative Guide to the Spectral Properties of 2-Bromo-5-fluoro-4-methylbenzaldehyde and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical compounds is paramount. This guide provides a comparative analysis of the spectral database for 2-Bromo-5-fluoro-4-methylbenzaldehyde and its related derivatives. By presenting experimental data in a clear, comparative format, this document aims to facilitate research and development efforts in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the available spectral data for 2-Bromo-5-fluorobenzaldehyde and one of its key derivatives, 4-Bromo-5-fluoro-2-methylbenzaldehyde. This comparative presentation allows for an easy cross-reference of their key spectral features.
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | 2-Bromo-5-fluorobenzaldehyde | 4-Bromo-5-fluoro-2-methylbenzaldehyde |
| Molecular Formula | C₇H₄BrFO | C₈H₆BrFO |
| Molecular Weight | 203.01 g/mol | 217.04 g/mol |
| CAS Number | 94569-84-3 | 861928-26-9 |
| ¹H NMR | Data available in public databases | Data available in public databases |
| ¹³C NMR | Data available in public databases | Data available in public databases |
| FT-IR | Data available in public databases | Data available in public databases |
| Mass Spectrometry | Data available in public databases | Data available in public databases |
Table 2: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| This compound | ~10.2 | s | - | -CHO |
| ~7.8 | d | J(H,F) ≈ 6 | Ar-H | |
| ~7.4 | d | J(H,H) ≈ 8 | Ar-H | |
| ~2.4 | s | - | -CH₃ | |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | ~10.1 | s | - | -CHO |
| ~7.7 | d | J(H,F) ≈ 8 | Ar-H | |
| ~7.6 | d | J(H,H) ≈ 2 | Ar-H | |
| ~2.6 | s | - | -CH₃ |
Note: The ¹H NMR data for this compound is predicted and requires experimental verification.
Table 3: FT-IR Spectral Data Highlights (cm⁻¹)
| Functional Group | 2-Bromo-5-fluorobenzaldehyde | 4-Bromo-5-fluoro-2-methylbenzaldehyde |
| C=O (Aldehyde) | ~1700 | ~1690 |
| C-H (Aldehyde) | ~2850, ~2750 | ~2860, ~2760 |
| C-F | ~1250 | ~1240 |
| C-Br | ~680 | ~670 |
| Aromatic C=C | ~1600, ~1470 | ~1590, ~1480 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of experimental data. Below are standard protocols for acquiring the key spectra cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a 30-degree pulse width.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum. Perform baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a novel compound.
Caption: Workflow for Synthesis, Spectral Data Acquisition, and Analysis.
This guide serves as a foundational resource for researchers working with this compound and its analogues. The provided data and protocols are intended to streamline experimental work and facilitate the accurate characterization of these important chemical entities. As more experimental data becomes publicly available, this guide will be updated to provide an even more comprehensive comparison.
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for efficient and successful synthetic campaigns. This guide provides a comprehensive analysis of the reactivity of 2-Bromo-5-fluoro-4-methylbenzaldehyde, a versatile intermediate, in key organic transformations. Its performance is benchmarked against relevant alternatives, supported by experimental data, to aid in reaction design and optimization.
The unique substitution pattern of this compound, featuring an aldehyde functionality, a bromine atom, a fluorine atom, and a methyl group, imparts a distinct reactivity profile. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating methyl group, creates a nuanced electronic environment that influences its behavior in various reactions. This guide will focus on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Benchmark
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is a critical factor, with the general trend being I > Br > Cl.[1][2][3] Consequently, this compound is expected to exhibit greater reactivity than its chloro-analogue, often leading to milder reaction conditions, shorter reaction times, and higher yields.[2][4]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[3] The enhanced reactivity of the C-Br bond in this compound makes it a preferred substrate over the corresponding chloride for this transformation.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | >90 (expected) |
| 2-Chloro-5-fluoro-4-methylbenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~85 (representative)[4] |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | - | ~95 (representative)[4] |
Note: Data for this compound is an expected outcome based on the reactivity of similar bromo-substituted aromatics.[2][5] Actual yields may vary depending on the specific boronic acid partner and optimized reaction conditions.
B. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Suzuki coupling, the reactivity is largely governed by the ease of oxidative addition to the palladium catalyst, making the bromo-derivative more reactive.
Table 2: Illustrative Comparison of Reactivity in Sonogashira Coupling
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. - 60 | High (expected) |
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 92[7] |
| 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | 65-92[8] |
Note: The expected high yield for this compound is based on the successful coupling of other functionalized bromo-aromatics under mild conditions.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] The greater reactivity of the C-Br bond in this compound allows for efficient C-N bond formation, often under less demanding conditions than required for the analogous chloro-compound.[11]
Table 3: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | High (expected) |
| 2-Amino-5-bromo-4-methylpyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | - | High (representative)[9] |
| 2-Chlorobenzimidazole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80 (representative)[1] |
Note: The expected high yield for this compound is based on established protocols for similar electron-rich and sterically hindered aryl bromides.[12]
II. Experimental Protocols
The following are detailed, representative protocols for the key cross-coupling reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
A. Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
B. Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.10 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Finally, add this compound.
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][14]
C. Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add NaOtBu, the amine, and this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[11][12]
III. Visualizing Reaction Workflows and Pathways
To further aid in the understanding of the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 2-Bromo-5-fluoro-4-methylbenzaldehyde and Structural Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Bromo-5-fluoro-4-methylbenzaldehyde and its structural isomers, which are key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The selection of a specific isomer can significantly impact reaction outcomes, purity, and yield. This document outlines the typical specifications for these compounds, presents comparative (hypothetical) experimental data, and provides a sample synthetic protocol.
Product Specifications
A Certificate of Analysis (CoA) for a chemical provides critical data on its purity and physical properties. While specific lot data varies, the table below summarizes the typical specifications for this compound and selected alternative isomers based on commercially available information.
| Parameter | This compound | 2-Bromo-4-fluoro-5-methylbenzaldehyde | 4-Bromo-5-fluoro-2-methylbenzaldehyde | 2-Bromo-5-fluorobenzaldehyde |
| CAS Number | 916792-21-7[1] | 916792-17-1[2] | 861928-26-9[3] | 94569-84-3[4] |
| Molecular Formula | C8H6BrFO[1] | C8H6BrFO[2] | C8H6BrFO[3] | C7H4BrFO |
| Molecular Weight | 217.04[1] | 217.04 | 217.04[3] | 203.01 |
| Typical Purity | ≥98%[1] | ≥97%[2] | ≥98% | ≥96%[4] |
| Appearance | Off-white to yellow solid | Light yellow powder | N/A | White to light yellow crystalline powder |
| Melting Point (°C) | N/A | N/A | 68-70[3] | 51-56[4] |
| Storage Temp. | Room Temperature | 4-8°C[2] | N/A | 2-8°C[4] |
Hypothetical Performance Comparison in a Suzuki Coupling Reaction
To illustrate the potential impact of isomeric substitution on synthetic outcomes, we present hypothetical data for a Suzuki coupling reaction, a common application for such building blocks. The reaction involves coupling the benzaldehyde derivative with a boronic acid to form a biphenyl compound, a scaffold present in many pharmaceutical agents.
Reaction Scheme:
Comparative Data:
| Starting Material | Reaction Time (h) | Yield (%) | Product Purity (by HPLC, %) |
| This compound | 6 | 85 | 98.5 |
| 2-Bromo-4-fluoro-5-methylbenzaldehyde | 8 | 78 | 97.2 |
| 4-Bromo-5-fluoro-2-methylbenzaldehyde | 6 | 82 | 98.1 |
| 2-Bromo-5-fluorobenzaldehyde | 10 | 70 | 96.5 |
Disclaimer: The data above is hypothetical and for illustrative purposes only. Actual results will depend on specific reaction conditions, reagents, and catalyst systems.
The hypothetical results suggest that the position of the methyl and fluoro groups can influence both the reaction rate and the final yield and purity of the desired product.
Experimental Protocols
General Protocol for Suzuki Coupling
This section details a representative experimental protocol for the Suzuki coupling of a bromo-benzaldehyde derivative with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.04 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Experimental Workflow for Suzuki Coupling
The following diagram illustrates the general workflow for the Suzuki coupling experiment described above.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-5-fluoro-4-methylbenzaldehyde: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides detailed, procedural instructions for the proper disposal of 2-Bromo-5-fluoro-4-methylbenzaldehyde, a halogenated organic compound. Adherence to these protocols is critical for mitigating environmental and health risks.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin and eyes.[3] As a halogenated organic compound, it requires disposal as hazardous waste.[1]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[3] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[3] | Ocular |
| Environmental Hazard | Halogenated organic compounds can pose environmental risks if not disposed of correctly. | Improper disposal |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
Materials:
-
Waste container for halogenated organic compounds (clearly labeled)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Sealable bags for contaminated PPE
-
pH paper (if applicable, to ensure neutrality)
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
Procedure:
-
Waste Segregation:
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
-
Spill Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or contaminated gloves, must be disposed of as hazardous waste.
-
Place these items in the designated "Halogenated Organic Waste" container.
-
-
Final Disposal:
-
The ultimate disposal method for halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility.[1]
-
Arrange for the collection of the hazardous waste container by a certified chemical waste disposal service, in accordance with local, regional, and national regulations.[3][4]
-
-
Decontamination:
-
Thoroughly decontaminate the work area and any equipment used during the disposal process.
-
Remove and dispose of contaminated PPE in a sealed bag for hazardous waste collection.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-5-fluoro-4-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromo-5-fluoro-4-methylbenzaldehyde are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for this halogenated aromatic aldehyde.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must meet ANSI Z.87.1 or equivalent standards to protect against chemical splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Disposable nitrile gloves offer good short-term protection.[3][5] Always inspect gloves before use and change them immediately upon contamination.[1] |
| Lab coat (Nomex® or 100% cotton recommended) | A flame-resistant lab coat provides a barrier against spills. Polyester and acrylic fabrics should be avoided.[3] | |
| Closed-toe shoes | Shoes should fully cover the feet to protect against spills.[4] | |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the compound should be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[1][6] |
| Air-purifying respirator (if fume hood is not available) | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient.[7] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[8]
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing.[2][8] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] The compound may be air-sensitive, so storage under an inert atmosphere could be necessary.[1]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10][11]
-
Waste Segregation: Collect waste containing this chemical in a dedicated, properly labeled container for halogenated organic waste.[11] Do not mix with non-halogenated organic solvents, aqueous waste, or other reactive chemicals.[10]
-
Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[10]
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[12][13] This ensures the complete destruction of the compound. Contact your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.
Experimental Workflow
Below is a logical workflow for handling this compound, from preparation to disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]
- 7. epa.gov [epa.gov]
- 8. 2-BROMO-5-FLUORO-4-METHYL BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
